2-(2-Hydroxyethoxy)ethyl methanesulfonate
Description
BenchChem offers high-quality 2-(2-Hydroxyethoxy)ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethoxy)ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S/c1-11(7,8)10-5-4-9-3-2-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENTXTVKVQPSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Hydroxyethoxy)ethyl methanesulfonate CAS 118591-57-4 properties
Topic: 2-(2-Hydroxyethoxy)ethyl methanesulfonate (CAS 118591-57-4): Technical Guide to Properties, Synthesis, and Application Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Executive Summary
2-(2-Hydroxyethoxy)ethyl methanesulfonate (CAS 118591-57-4), often referred to as DEG-Mono-Ms or PEG2-Ms , is a critical heterobifunctional building block in modern drug discovery. It serves as a precise "short-chain" linker (PEG2) characterized by two distinct reactive termini: a primary hydroxyl group (nucleophile) and a methanesulfonate ester (electrophile/leaving group).
This duality makes it indispensable for the synthesis of PROTACs (Proteolysis Targeting Chimeras) , Antibody-Drug Conjugates (ADCs) , and cross-linking reagents where precise spacer length and stepwise functionalization are required. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and application protocols.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
As a mesylate derivative of diethylene glycol, this compound balances hydrophilicity (ether oxygens) with alkylating reactivity.
Table 1: Technical Specifications
| Property | Data | Note |
| Chemical Name | 2-(2-Hydroxyethoxy)ethyl methanesulfonate | Also: Diethylene glycol monomethanesulfonate |
| CAS Number | 118591-57-4 | |
| Molecular Formula | ||
| Molecular Weight | 184.21 g/mol | |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Solubility | DCM, THF, Ethyl Acetate, Water | High polarity due to PEG backbone |
| Boiling Point | ~350°C (Predicted) | Decomposes before boiling at atm pressure |
| Density | ~1.28 g/cm³ | |
| Storage | -20°C, Hygroscopic, Inert Gas | Hydrolysis risk (mesylate instability) |
Part 2: Synthesis & Purification Logic
The synthesis of CAS 118591-57-4 presents a classic statistical challenge: Symmetry Breaking . The starting material, diethylene glycol (DEG), has two identical hydroxyl groups. Reacting it with methanesulfonyl chloride (MsCl) creates a competition between three species:
-
Unreacted DEG (Starting Material)
-
Mono-mesylate (Target Product)
-
Di-mesylate (Over-reacted Impurity)
Mechanistic Workflow (Graphviz)
The following diagram illustrates the reaction pathway and the statistical distribution challenge.
Figure 1: Reaction pathway showing the sequential mesylation. Controlling the DEG:MsCl ratio is critical to minimize the black node (Di-Mesylate).
Optimized Synthesis Protocol
Objective: Maximize mono-mesylate yield while suppressing di-mesylate formation.
Reagents:
-
Diethylene Glycol (DEG) - 5.0 equivalents (Large excess is key)
-
Methanesulfonyl Chloride (MsCl) - 1.0 equivalent
-
Triethylamine (TEA) or Pyridine - 1.2 equivalents
-
Dichloromethane (DCM) - Solvent (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 5.0 eq of DEG and anhydrous DCM under Nitrogen/Argon atmosphere.
-
Base Addition: Add TEA (1.2 eq) and cool the mixture to 0°C using an ice bath. Rationale: Low temperature reduces the kinetic rate, improving selectivity.
-
Controlled Addition: Dissolve MsCl (1.0 eq) in a small volume of DCM. Add this solution dropwise over 60–90 minutes. Rationale: Keeping local concentration of MsCl low prevents the mono-product from reacting further to form the di-mesylate.
-
Quench: Stir at 0°C for 2 hours, then allow to warm to room temperature. Quench with saturated
solution. -
Extraction (Critical Step):
-
Wash the organic layer with water.
-
Note: Because DEG is highly water-soluble and the product is amphiphilic, the excess DEG will partition into the aqueous phase, while the mesylate remains in the organic phase. This simplifies purification.
-
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes Ethyl Acetate).
Part 3: Applications in Drug Discovery (PROTACs)
CAS 118591-57-4 is a premier "Linker" precursor. In PROTAC design, the linker length determines the stability of the ternary complex (Target Protein + PROTAC + E3 Ligase).
Why use this specific linker?
-
Length: The PEG2 chain provides a short, semi-rigid distance (~9-10 Å), ideal for targets requiring close proximity to the E3 ligase.
-
Orthogonality: The mesylate reacts with amines (via
) or thiols, while the hydroxyl remains available for oxidation to a carboxylic acid or coupling to a different ligand.
PROTAC Assembly Workflow (Graphviz)
Figure 2: Modular assembly of a PROTAC molecule using the bifunctional nature of the PEG2-Mesylate linker.
Part 4: Quality Control & Genotoxicity (PGI) Management
Critical Safety Alert: Mesylates (methanesulfonates) are classified as Potential Genotoxic Impurities (PGIs) . They are potent alkylating agents capable of reacting with DNA.
Handling & Analytical Strategy:
-
Detection: Standard UV-HPLC is often insufficient due to the lack of a strong chromophore in the PEG chain.
-
Stability: Mesylates hydrolyze to methanesulfonic acid (MSA) and the corresponding alcohol in the presence of moisture.
-
Test: Monitor acidity (pH) and appearance of MSA peak in NMR (
singlet at 2.8 ppm shifts upon hydrolysis).
-
References
-
Sigma-Aldrich. Product Specification: 2-(2-Hydroxyethoxy)ethyl methanesulfonate (CAS 118591-57-4).[3]
-
PubChem Database. Compound Summary: 2-(2-Hydroxyethoxy)ethyl methanesulfonate. National Library of Medicine.
- Troup, R. I., et al. (2017).Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry.
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for mesylate handling).
Sources
- 1. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]
- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. 118591-57-4 | Sigma-Aldrich [sigmaaldrich.com]
Diethylene glycol monomethanesulfonate structure and molecular weight
Identity, Synthesis, and Application in Bioconjugation
Executive Summary
Diethylene glycol monomethanesulfonate (Ms-PEG2-OH) is a critical heterobifunctional intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and crosslinking reagents. Characterized by the coexistence of a reactive sulfonate ester (mesylate) and a nucleophilic hydroxyl group, it serves as a precise "building block" for introducing short polyethylene glycol (PEG) spacers.[1]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis pathways, impurity profiling, and safety considerations for drug development professionals.[1]
Chemical Identity and Properties
Nomenclature and Identifiers
-
IUPAC Name: 2-(2-Hydroxyethoxy)ethyl methanesulfonate[2]
-
Common Names: Diethylene glycol monomethanesulfonate; Ms-PEG2-OH; Diethylene glycol monomesylate.
-
CAS Number: 118591-57-4[3]
-
Molecular Formula:
-
Molecular Weight: 184.21 g/mol [3]
Structural Analysis
The molecule consists of a diethylene glycol (DEG) backbone where one terminal hydroxyl group is activated as a methanesulfonate ester. This asymmetry is the compound's defining feature, enabling sequential functionalization.[1]
Key Structural Motifs:
-
Mesylate Group (
): A potent leaving group ( of conjugate acid ) facilitating nucleophilic substitution ( ). -
PEG Backbone: Provides water solubility and flexibility.[1]
-
Terminal Hydroxyl (
): Remains available for further derivatization (e.g., oxidation to carboxylic acid or etherification).
Physicochemical Profile
| Property | Value / Description |
| Physical State | Viscous Colorless to Pale Yellow Oil |
| Solubility | Miscible in DCM, Chloroform, Ethyl Acetate, Methanol; Soluble in Water.[1][4] |
| Boiling Point | >200°C (Decomposes) |
| Stability | Hygroscopic; Mesylate group susceptible to hydrolysis in basic aqueous media. Store at -20°C under inert atmosphere. |
Synthesis and Production Methodologies
The synthesis of diethylene glycol monomethanesulfonate requires precise stoichiometric control to maximize the mono-functionalized product over the di-mesylate impurity.
Standard Synthetic Protocol
Reaction Logic: A desymmetrization strategy is employed using a large excess of diethylene glycol to statistically favor mono-esterification.
Reagents:
-
Diethylene Glycol (DEG) [Excess, 3-5 equiv][1]
-
Methanesulfonyl Chloride (MsCl) [1 equiv]
-
Triethylamine (
) or Pyridine [Base] -
Dichloromethane (DCM) [Solvent]
Step-by-Step Workflow:
-
Setup: Dissolve DEG (50 mmol) and
(15 mmol) in anhydrous DCM under atmosphere. Cool to 0°C.[1] -
Addition: Dropwise addition of MsCl (10 mmol) in DCM over 30 minutes. The slow addition rate and low temperature prevent localized high concentrations of MsCl, reducing di-mesylate formation.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (visualize with
). -
Quench & Workup: Wash organic layer with 1M HCl (to remove amine), saturated
, and brine. -
Purification: The crude mixture contains unreacted DEG, Mono-Ms, and Di-Ms.[1]
-
Extraction: Unreacted DEG is highly water-soluble and largely removed during aqueous workup.
-
Chromatography: Silica gel column (Gradient: Hexanes
EtOAc 5% MeOH/DCM).
-
Reaction Pathway Visualization
The following diagram illustrates the competitive reaction landscape and the statistical distribution of products.
Figure 1: Reaction pathway for the desymmetrization of diethylene glycol. Using excess diol suppresses the secondary reaction (k2) that leads to the di-mesylate impurity.[1]
Analytical Characterization
Validating the structure requires distinguishing the mono-mesylate from the di-mesylate and the starting diol.
Nuclear Magnetic Resonance ( H-NMR)
The symmetry break in the molecule results in distinct chemical shifts.
-
Solvent:
-
Key Signals:
-
3.05 ppm (s, 3H):
(Mesylate methyl). -
4.38 ppm (m, 2H):
(Deshielded methylene next to sulfonate). -
3.75 ppm (m, 2H):
(Internal ether methylenes). -
3.60 ppm (m, 2H):
(Methylene next to hydroxyl). -
2.50 ppm (br s, 1H):
(Exchangeable).
-
3.05 ppm (s, 3H):
Differentiation: The Di-mesylate lacks the signal at 3.60 ppm and the hydroxyl proton, showing symmetric signals for the ethylene units.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive mode)
-
Observed Mass:
- (Commonly dominant adduct for PEGs).
Applications in Drug Development[1]
Linker Chemistry (PROTACs & ADCs)
Ms-PEG2-OH is a primary reagent for synthesizing heterobifunctional linkers.
-
Workflow: The mesylate is displaced by a nucleophile (e.g., an azide, amine, or thiol), leaving the hydroxyl group available for a second conjugation step (e.g., coupling to an E3 ligase ligand).[1]
-
Example: Synthesis of
(Azido-PEG2-alcohol) via displacement with Sodium Azide ( ) in DMF.
Genotoxic Impurity (GTI) Management
In the context of regulatory compliance (ICH M7), alkyl mesylates are considered Class 2 or Class 3 mutagens (alerting structure).
-
Risk: If Ms-PEG2-OH is used in the final steps of a drug synthesis, residual levels must be controlled to ppm levels (Threshold of Toxicological Concern, TTC).[1]
-
Control Strategy: Because the mesylate is highly reactive, it is often consumed in subsequent steps. However, "purge factor" calculations are required to prove its elimination.[1]
Functionalization Logic Diagram
Figure 2: Divergent synthesis utility. The mesylate group serves as a universal leaving group for introducing various chemoselective handles.
Safety and Handling
Toxicology Profile
-
Alkylating Potential: Like all methanesulfonates, this compound can alkylate DNA (guanine N7 position), posing a genotoxicity risk.[1]
-
Handling: Must be handled in a chemical fume hood with appropriate PPE (nitrile gloves, safety glasses).[1]
-
Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to hydrolyze the ester, rendering it non-alkylating.[1]
Storage[1]
-
Conditions: Store at -20°C.
-
Sensitivity: Moisture sensitive.[5] Hydrolysis produces Methanesulfonic acid (MsOH) and Diethylene glycol.
References
-
Sigma-Aldrich. 2-(2-Hydroxyethoxy)ethyl methanesulfonate Product Sheet.
-
Santa Cruz Biotechnology. Diethylene Glycol Dimethanesulfonate Data Sheet (Analogous Chemistry).
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
-
PubChem. Diethylene glycol (Backbone Structure Data).
Sources
- 1. CN111233641A - Preparation method of diethylene glycol monomethyl ether - Google Patents [patents.google.com]
- 2. Ethyl methanesulfonate | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 5. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
Precision Engineering in Medicinal Chemistry: The Strategic Deployment of Discrete Short-Chain PEG Linkers
Executive Summary
The era of "bulk PEGylation"—using large, polydisperse polymers solely to extend half-life—has evolved into the age of precision linkerology . Short-chain, discrete Polyethylene Glycol (dPEG) linkers (typically
The Physicochemical Imperative: Why Short PEGs?
Discrete vs. Polydisperse: The PDI Advantage
Traditional PEG reagents are polymers with a molecular weight distribution (polydispersity index, PDI > 1.05). In small molecule and ADC development, this heterogeneity creates complex mixtures of conjugates, complicating purification, analytics (mass spectrometry), and regulatory characterization.
Discrete PEGs (dPEGs) are synthesized via stepwise organic chemistry rather than polymerization, yielding a single molecular weight species.
| Feature | Polydisperse PEG (Traditional) | Discrete PEG (Short Chain) | Impact on MedChem |
| Purity | Mixture of chain lengths | Single molecular entity | Simplifies LC-MS analysis and QC.[1] |
| Structure | Gaussian distribution | Exact atomic composition | Reproducible Structure-Activity Relationship (SAR). |
| Regulation | Complex characterization required | Treated as a small molecule | Streamlined CMC (Chemistry, Manufacturing, and Controls). |
| Sterics | Variable hydrodynamic radius | Defined spatial separation | Critical for ternary complex formation (PROTACs). |
Hydrophobicity Masking in ADCs
A primary failure mode in ADCs is the aggregation of hydrophobic payloads (e.g., PBD dimers, Auristatins). Short PEG spacers (specifically PEG4 to PEG8) are amphiphilic; they solvate the hydrophobic payload without creating the steric bulk that hinders enzyme cleavage or cellular internalization.
-
The "PEG8 Threshold": Research indicates a binary effect in pharmacokinetics. For many hydrophobic payloads, a PEG8 linker provides significantly higher tumor exposure and lower plasma clearance compared to PEG4, while PEG12+ may not offer further benefit and risks increasing liver accumulation [1].
Application-Specific Linkerology
PROTACs: The "Goldilocks" Zone
In PROTAC design, the linker is not a passive tether; it is a thermodynamic lever. The linker length determines the ability of the PROTAC to fold the Target Protein (POI) and E3 Ligase into a productive ternary complex .[2]
-
Too Short: Steric clashes prevent protein-protein interaction (PPI).
-
Too Long: Entropy penalties increase; the molecule may wrap around itself rather than bridging the proteins ("hook effect").
-
The Solution: Libraries of discrete PEGs (e.g., PEG2, PEG4, PEG6) are screened to find the optimal length that maximizes cooperativity (
) and degradation efficiency ( ).
Visualization: PROTAC Ternary Complex Dynamics
The following diagram illustrates the mechanistic role of the linker in facilitating ubiquitination.
Caption: The discrete PEG linker bridges the Warhead and E3 Ligand. Its length dictates the spatial proximity required for successful Ubiquitin transfer.
Synthetic Strategies & Selection Logic
Functional Termini
Medicinal chemists typically employ heterobifunctional PEGs to link distinct modules (e.g., an antibody and a drug).
-
Amine-Reactive: NHS Esters, TFP Esters (Tetrafluorophenyl - more stable to hydrolysis than NHS).
-
Thiol-Reactive: Maleimides (Michael addition), Pyridyl Disulfides.
-
Click Chemistry: Azides (
), Alkynes (DBCO, BCN) for bioorthogonal coupling.
Decision Tree for Linker Selection
Use this logic flow to select the appropriate short-chain PEG for your synthesis.
Caption: Strategic decision matrix for selecting linker length and reactive termini based on payload hydrophobicity and conjugation chemistry.
Experimental Protocol: Heterobifunctional Conjugation
Objective: Conjugate a thiol-containing peptide (e.g., a cysteine-engineered antibody fragment or peptide payload) to an amine-containing protein (e.g., BSA or mAb) using a Maleimide-PEG4-NHS linker.[3]
Rationale: A two-step sequential conjugation is required to prevent polymerization.[3] We first target the amines (NHS reaction) and then the thiols (Maleimide reaction) because the maleimide group is more stable in aqueous solution than the NHS ester, but the NHS reaction must occur in amine-free buffer.
Reagents
-
Linker: SM(PEG)4 (Succinimidyl-([N-maleimidopropionamido]-tetrachethyleneglycol) ester).
-
Buffer A (Amine Reaction): PBS, pH 7.2, EDTA 1mM (Must be amine-free; no Tris/Glycine).
-
Buffer B (Thiol Reaction): PBS, pH 6.5–7.0 (Lower pH preserves maleimide specificity).
-
Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO).
Workflow
Step 1: Amine Activation (Protein #1)
-
Preparation: Dissolve Protein #1 (e.g., mAb) in Buffer A at 2–5 mg/mL.
-
Linker Addition: Dissolve SM(PEG)4 in dry DMSO to 10 mM. Immediately add to Protein #1 at a 20-fold molar excess .
-
Note: High excess ensures all accessible amines are labeled and drives the reaction to completion quickly before NHS hydrolysis.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Purification (Critical): Remove excess non-reacted linker using a Desalting Column equilibrated with Buffer B .
-
Why? You must remove free linker to prevent it from reacting with the thiol-peptide in the next step (which would cap the peptide without linking it to the protein).
-
Step 2: Thiol Conjugation (Peptide/Drug #2)
-
Reduction (If necessary): Ensure the thiol payload is reduced. If TCEP was used, it can be compatible with maleimides, but DTT must be removed.
-
Reaction: Add the thiol-containing payload to the Maleimide-activated Protein #1 (from Step 1).[4]
-
Ratio: Use a 1.5 to 3-fold molar excess of peptide over the protein.
-
-
Incubation: Incubate for 2 hours at RT or overnight at 4°C. Keep pH < 7.5 to prevent maleimide ring hydrolysis or amine cross-reactivity.
-
Quenching (Optional): Add 2-Mercaptoethanol (to quench excess maleimide) or Cysteine.
-
Final Purification: Size Exclusion Chromatography (SEC) to isolate the conjugate from free peptide.
References
-
Burke, P. J., et al. (2017).[5] "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates." Molecular Cancer Therapeutics. Link
-
Tang, H., et al. (2024). "Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy."[5][] BOC Sciences Technical Guide.
-
Smolecule. (2026).[1] "Monodisperse PEG vs Polydisperse PEG Performance." Link
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook: NHS-PEG-Maleimide Protocols." Link
-
Biopharma PEG. (2022). "PEG Derivatives Applied in PROTAC Linkers." Link
Sources
Engineering PROTAC Linkers: The Strategic Utility of Mesyl-PEG2-OH in Targeted Protein Degradation
Executive Summary
As a Senior Application Scientist specializing in targeted protein degradation (TPD), I frequently consult on the most critical bottleneck of PROTAC (Proteolysis Targeting Chimera) development: linker optimization. While the E3 ligase and Protein of Interest (POI) ligands act as the functional anchors, the linker is the dynamic tether that dictates ternary complex formation, cooperativity, and ultimately, degradation efficacy[1].
This technical guide explores the mechanistic rationale, chemical anatomy, and self-validating synthetic workflows for utilizing Mesyl-PEG2-OH —a highly versatile, heterobifunctional linker—in PROTAC design. By dissecting the causality behind experimental choices, this whitepaper provides a robust framework for researchers engineering next-generation degraders.
The Rational Design of PROTAC Linkers: The "Goldilocks" Zone of PEG2
The selection of a linker is never arbitrary. Polyethylene glycol (PEG) linkers are ubiquitous in PROTAC design due to their inherent hydrophilicity, which effectively mitigates the excessive lipophilicity often introduced by complex target ligands, thereby improving cellular permeability and solubility[2].
However, linker length is the primary driver of target selectivity. A PEG2 spacer provides a uniquely short, restricted tether. This is highly advantageous when targeting proteins where the E3 ligase and POI binding pockets can be brought into close, cooperative proximity. Structural elucidation of BRD4 degraders, for instance, has demonstrated that shorter linkers like PEG2 (as seen in the degrader MZ4) can induce specific, stabilizing intermolecular protein-protein interactions within the ternary complex that longer, more flexible linkers fail to achieve[1].
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties
| Linker Type | Spacer Composition | Hydrophilicity | Ternary Complex Flexibility | Typical Application Profile |
| PEG1 | Short ( | Low | Highly Rigid | Targets requiring extreme cooperativity. |
| PEG2 | Medium-Short ( | Moderate | Restricted | VHL/CRBN degraders with tight binding pockets[3]. |
| PEG3 | Medium ( | High | Moderate | Broad-spectrum, first-pass PROTAC screening. |
| PEG4 | Long ( | Very High | Highly Flexible | Non-cooperative targets requiring spatial reach[2]. |
Chemical Anatomy of Mesyl-PEG2-OH
The heterobifunctional nature of Mesyl-PEG2-OH (
-
The Mesylate (-OMs) Terminus: Methanesulfonate is an exceptional leaving group. Unlike tosylates, which carry a bulky aromatic ring, mesylates are sterically unhindered. This lack of steric bulk significantly lowers the activation energy for
displacement by incoming nucleophiles (such as phenols or amines on the POI ligand), resulting in faster reaction kinetics and higher yields[3]. -
The Hydroxyl (-OH) Terminus: The terminal alcohol acts as a latent functional group. It remains entirely inert during the initial mesylate displacement, preventing unwanted polymerization or cross-linking[4]. Once the POI ligand is successfully attached, the hydroxyl can be directly utilized in a Mitsunobu reaction or activated (e.g., converted to an azide or a second mesylate) for the final E3 ligand conjugation.
Table 2: Comparative Analysis of PROTAC Linker Leaving Groups
| Leaving Group | Reactivity ( | Steric Hindrance | Shelf Stability | Optimal Nucleophile Target |
| Mesylate (-OMs) | High | Low | Moderate | Amines, Phenoxides, Thiolates |
| Tosylate (-OTs) | High | High | High | Primary Amines (unhindered) |
| Chloride (-Cl) | Low | Low | Very High | Strong Nucleophiles only |
| Bromide (-Br) | Moderate | Low | Moderate | Thiols, Secondary Amines |
Logical Relationships and Synthetic Workflows
To visualize the integration of Mesyl-PEG2-OH into a standard PROTAC discovery pipeline, consider the following logical workflow:
Synthetic workflow for PROTAC assembly utilizing the bifunctional Mesyl-PEG2-OH linker.
Experimental Methodologies: Self-Validating Protocols
A robust chemical protocol must be a self-validating system—meaning it incorporates in-process controls (IPCs) to confirm the success of a step before proceeding. Below are the optimized protocols for utilizing Mesyl-PEG2-OH.
Protocol 1: Nucleophilic Substitution ( ) at the Mesylate
Objective: Attach a phenolic POI ligand to the PEG2 linker.
Causality & Rationale: We utilize Potassium Carbonate (
Step-by-Step Procedure:
-
Dissolution: Dissolve the phenolic POI ligand (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Validation: Ensure complete dissolution to prevent heterogeneous reaction kinetics.
-
Deprotonation: Add
(3.0 eq). Stir at room temperature for 15 minutes. Validation: A slight color change (often yellowing) indicates successful formation of the phenoxide ion. -
Coupling: Add Mesyl-PEG2-OH (1.2 eq) dropwise to the mixture.
-
Heating & Monitoring: Elevate the temperature to 60°C. Monitor the reaction via LC-MS every 2 hours. Validation: The reaction is complete when the mass of the starting POI ligand disappears and the
mass of the POI-PEG2-OH intermediate becomes the dominant peak. -
Workup: Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over
, and concentrate.
Protocol 2: Mitsunobu Coupling of the Hydroxyl Terminus
Objective: Conjugate the POI-PEG2-OH intermediate to an E3 Ligase ligand (e.g., a VHL ligand featuring a free phenol). Causality & Rationale: The Mitsunobu reaction allows the direct coupling of the primary hydroxyl group to a nucleophile without the need for an intermediate activation step (like converting the -OH to a halide). Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and stability.
Step-by-Step Procedure:
-
Preparation: Dissolve the POI-PEG2-OH intermediate (1.0 eq) and the E3 Ligase ligand (1.2 eq) in anhydrous THF.
-
Phosphine Addition: Add Triphenylphosphine (
, 1.5 eq) and cool the reaction vessel to 0°C using an ice bath. -
Activation: Add DIAD (1.5 eq) dropwise over 10 minutes. Validation: The distinct yellow color of DIAD should rapidly fade as it reacts with
to form the betaine intermediate. -
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Monitor via LC-MS. Validation: Look for the
mass of the fully assembled PROTAC. -
Purification: Concentrate the solvent under reduced pressure and purify the crude mixture via reverse-phase preparative HPLC to isolate the final PROTAC.
Case Studies in PROTAC Development
The strategic utility of PEG2-OMs derivatives is well-documented in the commercial synthesis of advanced degraders. For example, Pomalidomide-PEG2-OMs is a highly valuable, pre-formed E3 ligase-linker conjugate used extensively in the development of the EGFR PROTAC DDC-01-163[5].
By utilizing a pre-mesylated PEG2 linker already attached to the CRBN ligand (Pomalidomide), researchers bypass the need to synthesize the E3-linker complex from scratch. This allows medicinal chemists to rapidly screen a vast library of mutant-selective EGFR ligands via a single, high-yielding
Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.
References
- Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. nih.gov.
- Structural basis of PROTAC cooperative recognition for selective protein degrad
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. rsc.org.
- Application Notes and Protocols for PROTAC Synthesis using Fmoc-N-amido-PEG2-alcohol. benchchem.com.
- Pomalidomide-PEG2-OMs | E3 Ligase Ligand-Linker Conjug
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
chemical stability of PEG mesylates vs PEG halides
An In-Depth Technical Guide to the Chemical Stability of PEG Mesylates vs. PEG Halides for Advanced Drug Delivery Applications
Foreword: From the Senior Application Scientist
In the dynamic landscape of drug delivery and bioconjugation, Poly(ethylene glycol) (PEG) has established itself as the gold standard for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of PEGylation, however, is not a "one-size-fits-all" solution. The success of a conjugation strategy hinges on the precise chemistry employed, and at the heart of this chemistry lies the choice of the terminal functional group on the PEG reagent.
This guide is born from years of field experience and laboratory insights, addressing a frequent and critical question from researchers: "Should I use a PEG mesylate or a PEG halide for my application?" While both are precursors for nucleophilic substitution, their stability profiles are markedly different, with profound implications for reaction efficiency, purification, and the long-term stability of the resulting conjugate.
Here, we move beyond simple datasheets. We will dissect the causality behind the reactivity and stability of these two important classes of PEG derivatives. This is not just a collection of protocols; it is a framework for critical thinking, designed to empower you, the researcher, to make informed decisions that ensure the integrity and reproducibility of your work. We will explore the "why" behind the "how," providing you with self-validating methodologies and a deep, authoritative understanding of the core principles at play.
Chapter 1: The Chemistry of PEG Activation: From Inert Hydroxyl to Reactive Terminus
The journey of most PEGylation reactions begins with the α,ω-dihydroxy PEG, a molecule with terminal hydroxyl (-OH) groups. In the context of nucleophilic substitution, the hydroxyl group is fundamentally unsuitable. Its corresponding leaving group, the hydroxide ion (HO⁻), is a strong base, making its departure energetically unfavorable.[1][2] Therefore, the first critical step is to convert this inert hydroxyl into a highly reactive leaving group. Mesylates and halides represent two primary pathways to achieve this activation.
Synthesis and Mechanism of PEG Mesylates
The conversion of a PEG-hydroxyl to a PEG-mesylate is a cornerstone of PEG activation chemistry. It involves the reaction of the terminal hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (Et₃N).[3][4] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of mesyl chloride. This process does not involve the carbon atom to which the oxygen is attached, meaning the stereochemistry of that carbon is retained.[5]
Caption: Reaction scheme for the synthesis of PEG mesylate from PEG hydroxyl.
This protocol is adapted from established literature procedures.[6][7] It is designed as a self-validating system where product purity can be readily assessed by ¹H NMR and HPLC.
-
Preparation: Dry α-methoxy-ω-hydroxy PEG (mPEG-OH, 1 eq.) under vacuum at 60-80°C for 4-6 hours to remove residual water. Transfer to an oven-dried, round-bottom flask equipped with a magnetic stir bar and seal with a rubber septum.
-
Inert Atmosphere: Purge the flask with dry argon or nitrogen for 15 minutes.
-
Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) via syringe to dissolve the dried mPEG-OH under a positive pressure of inert gas.
-
Base Addition: Add distilled triethylamine (Et₃N, 1.3-1.5 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2-1.5 eq.) dropwise to the cooled, stirring solution. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours) under an inert atmosphere.
-
Workup:
-
Dilute the reaction mixture with additional CH₂Cl₂.
-
Wash the organic phase sequentially with cold, dilute HCl (to remove excess Et₃N), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification & Validation: Precipitate the product by adding the concentrated solution dropwise into a large volume of cold diethyl ether or isopropanol. Collect the white solid by filtration and dry under vacuum. Confirm the quantitative conversion of the -OH to -OMs group using ¹H NMR by observing the appearance of the mesyl proton signal (~3.0 ppm) and the shift of the terminal methylene protons.
Synthesis and Mechanism of PEG Halides
PEG halides are typically synthesized from activated PEG intermediates, such as mesylates or tosylates, via a nucleophilic substitution reaction. The Finkelstein reaction, which involves the exchange of one halogen for another, is a common and efficient method, particularly for synthesizing highly reactive PEG-iodides from PEG-chlorides or PEG-mesylates.
Caption: Finkelstein reaction for synthesizing PEG iodide from PEG mesylate.
This protocol leverages Le Châtelier's principle; the sodium mesylate byproduct is insoluble in acetone and precipitates, driving the reaction to completion.
-
Preparation: Place the previously synthesized and dried mPEG-OMs (1 eq.) in a round-bottom flask under an argon or nitrogen atmosphere.
-
Reagent Addition: Add anhydrous sodium iodide (NaI, 5-10 eq.) to the flask. The large excess of the nucleophile ensures a high reaction rate.
-
Dissolution: Add anhydrous acetone and stir the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium mesylate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with a sodium thiosulfate solution (to remove any residual iodine) and then with brine.
-
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and precipitate the final product in cold diethyl ether. Confirm the structure by ¹H NMR, noting the disappearance of the mesyl proton signal and the characteristic shift of the terminal methylene protons adjacent to the iodine.
Chapter 2: A Head-to-Head Comparison of Chemical Stability
The choice between a PEG mesylate and a PEG halide is dictated by their relative stability under various chemical environments. Understanding these differences is paramount to designing a successful conjugation strategy.
Reactivity in Nucleophilic Substitution
Both mesylates and halides are excellent leaving groups because their corresponding conjugate acids (methanesulfonic acid and hydrohalic acids) are very strong acids.[5][8] This means the resulting anions (mesylate and halide ions) are very weak, stable bases that readily depart during a nucleophilic substitution reaction.
However, a distinct hierarchy exists. The mesylate group is generally considered one of the best leaving groups, often superior to iodide and bromide.[1][2] This is due to the extensive resonance stabilization of the negative charge across the three oxygen atoms in the mesylate anion.
| Leaving Group | Abbreviation | Conjugate Acid | Approx. pKa of Acid | Relative Reactivity |
| Mesylate | -OMs | CH₃SO₃H | -2.6 | Very High |
| Iodide | -I | HI | -10 | High |
| Bromide | -Br | HBr | -9 | Medium |
| Chloride | -Cl | HCl | -7 | Moderate |
This enhanced reactivity means that PEG mesylates will typically react faster with nucleophiles (amines, thiols, etc.) than PEG halides under identical conditions. This can be advantageous for shortening reaction times or for conjugating to less reactive sites.
Hydrolytic Stability: The Critical Differentiator
Hydrolysis is the single most important factor distinguishing PEG mesylates from PEG halides.
The sulfonate ester bond (C-O-S) in a PEG mesylate is susceptible to cleavage by water (hydrolysis).[9][10] This reaction is essentially a nucleophilic attack by water on the carbon atom bearing the mesylate group, leading to the regeneration of the inert PEG-hydroxyl and the release of methanesulfonic acid. This degradation pathway is a significant liability, especially in aqueous buffers used for bioconjugation or during downstream purification processes. The rate of hydrolysis is influenced by pH and temperature.[11]
In stark contrast, the carbon-halogen bond (C-X) in PEG halides is significantly more resistant to hydrolysis under neutral or mildly acidic conditions. While they can be hydrolyzed under forcing conditions (e.g., high temperature, strong base), they are generally considered stable in the aqueous environments typical for most bioconjugation reactions.
Caption: Hydrolysis of PEG mesylate regenerates the inert PEG hydroxyl group.
Thermal and Oxidative Stability
The primary determinant of thermal and oxidative stability for these reagents is the PEG backbone itself, not the end group. The polyether backbone is known to undergo chain scission via auto-oxidation, a process accelerated by heat, light, and the presence of oxygen and transition metals.[12][13][14] This degradation leads to the formation of various impurities, including aldehydes and formic acid, which can engage in unwanted side reactions.[15][16]
Therefore, regardless of whether a mesylate or halide is chosen, the paramount consideration for long-term stability is proper storage and handling.
Chapter 3: Practical Guidance for the Researcher
Translating chemical principles into successful laboratory outcomes requires a practical framework for decision-making and execution.
Decision Workflow: Selecting the Appropriate Reagent
The choice between PEG mesylate and PEG halide is not about which is "better," but which is "fitter for the purpose." Use the following workflow to guide your selection.
Caption: Decision workflow for choosing between PEG mesylate and PEG halide.
-
Choose PEG Mesylate for its superior reactivity when working under anhydrous conditions or when reaction times must be minimized. It is ideal for reactions with weak nucleophiles where the higher reactivity can drive the reaction to completion.
-
Choose PEG Halide (Iodide > Bromide > Chloride) when the reaction must be performed in an aqueous medium, or when the stability of the unreacted PEG reagent during a long reaction or workup is a concern. It is the more robust and safer choice for standard bioconjugation protocols.
Protocol: Storage and Handling
Improper storage is the most common cause of reagent failure. Both PEG mesylates and halides are sensitive, but mesylates require extra vigilance against moisture.[17][18]
-
Inert Atmosphere is Mandatory: Upon receipt, and after every use, the container must be backfilled with a dry, inert gas (argon or nitrogen). Oxygen promotes oxidative degradation of the PEG backbone.[12]
-
Low Temperature Storage: For long-term storage, keep the reagent at ≤ -15°C.[17]
-
Protect from Light: Store containers in the dark or in amber vials to prevent photo-oxidation.
-
Moisture Prevention (Critical for Mesylates):
-
Before opening, always allow the container to warm up slowly to room temperature. Opening a cold vial will cause atmospheric moisture to condense inside, leading to rapid hydrolysis of the mesylate.
-
Store the vial inside a desiccator, even when in the freezer, as an extra precaution.
-
-
Aliquot for Frequent Use: To avoid repeated warming/cooling cycles and exposure to the atmosphere, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere.
Protocol: Comparative Hydrolytic Stability Assay
This self-validating protocol allows a researcher to directly compare the stability of a PEG mesylate and a PEG halide in their specific buffer system.
-
Stock Solution Preparation: Prepare two separate, concentrated stock solutions of mPEG-OMs and mPEG-I in a dry, water-miscible solvent (e.g., acetonitrile or DMSO).
-
Reaction Setup:
-
In two separate vials, place your aqueous buffer of choice (e.g., 50 mM phosphate buffer, pH 7.4).
-
Spike each vial with the PEG stock solution to a final concentration of ~1 mg/mL. Vortex briefly to mix.
-
Immediately take a "time zero" (t=0) aliquot from each vial for analysis.
-
-
Incubation: Incubate both vials at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours). Quench any potential further reaction by freezing the aliquot immediately or by adding an organic solvent and drying.
-
Analysis by HPLC-ELSD/CAD: Analyze each time point using a reverse-phase HPLC system with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Expected Result: The chromatogram for the PEG-Iodide sample should show a single, stable peak across all time points. The chromatogram for the PEG-Mesylate sample will likely show a decrease in the area of the starting material peak and the corresponding appearance of a new, earlier-eluting peak corresponding to the hydrolyzed PEG-Hydroxyl product.
-
-
Data Interpretation: Plot the percentage of remaining starting material versus time for both reagents to quantitatively determine their degradation kinetics in your system.
Conclusion
The selection of a PEG activation strategy is a critical decision in the development of PEGylated therapeutics. While both PEG mesylates and PEG halides serve as effective precursors for creating stable linkages with biomolecules, their chemical stability profiles are fundamentally different.
| Feature | PEG Mesylate | PEG Halide (I > Br > Cl) |
| Reactivity | Very High | High to Moderate |
| Primary Advantage | Speed, ability to react with weak nucleophiles | Stability in aqueous media |
| Primary Liability | Poor hydrolytic stability | Lower reactivity than mesylates |
| Ideal Use Case | Anhydrous organic synthesis | Bioconjugation in aqueous buffers |
| Key Handling Note | Extreme sensitivity to moisture | General sensitivity to oxidation |
References
-
JenKem Technology . (2022, June 01). PEG Storage and Handling Conditions. [Link]
-
Montanari, E., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Polymers (Basel). [Link]
-
Veronese, F. M., & Pasut, G. (2005). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Drug Discovery Today. (Note: While the specific article is referenced, a direct link to the full text may require a subscription. A relevant PMC article discussing similar concepts is provided). [Link]
-
Li, Y., et al. (2014). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Periodic Chemistry . (2019, February 25). Sulfonate Esters. [Link]
-
Sato, T., et al. (2010). Degradation of Poly(ethylene oxide) by Electro-Generated Active Species in Aqueous Halide Medium. Journal of Applied Polymer Science. (Link provided is to a ResearchGate entry citing the work). [Link]
-
Berna, M., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules. [Link]
-
Truong, V. X., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers (Basel). [Link]
-
Wikipedia . Mesylate. [Link]
-
YouTube . (2023, July 05). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. [Link]
-
Chemistry Steps . Mesylates and Tosylates with Practice Problems. [Link]
-
Prebihalo, G. S., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability. [Link]
-
Master Organic Chemistry . (2015, March 10). Tosylates And Mesylates. [Link]
-
Zhang, Z., & Chow, C. S. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Organic letters. [Link]
-
Shochem . (2025, July 18). How are PEG derivatives synthesized?. [Link]
-
Mabry, K. M., et al. (2025, October 07). Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release. Acta Biomaterialia. [Link]
-
Phelps, E. A., & García, A. J. (2016). A user's guide to degradation testing of PEG-based hydrogels. Journal of Biomedical Materials Research Part A. [Link]
-
Master Organic Chemistry . (2024, October 23). The Conjugate Acid Is A Better Leaving Group. [Link]
-
Sedić, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics. [Link]
-
Niknam, K., & Deris, A. (2011). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
BioPharm International . (2020, November 12). PEGylation of Proteins: A Structural Approach. [Link]
-
Mabry, K.M. (2025, July 16). Click Crosslinked PEG Hydrogels with Tunable Degradation. ProQuest. [Link]
-
Crichchio, A., et al. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. RSC Advances. [Link]
-
Chemistry LibreTexts . (2022, October 04). Leaving Group Formation. [Link]
-
University of Calgary . Nucleophilic Substitution Reactions of Alcohols. [Link]
-
Hampton Research . (1986, August 02). PEG Stability. [Link]
-
Grover, G. N., & Maynard, H. D. (2010). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. Biomacromolecules. [Link]
-
Chemistry LibreTexts . (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). [Link]
-
ResearchGate . Thermal degradation pathways for poly(ethylene glycol) (PEG). [Link]
-
Kozma, G. T., et al. (2022). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Advanced Drug Delivery Reviews. [Link]
-
Gancarczyk, M., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. [Link]
-
Elder, D. P., et al. (2015). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Journal of Pharmaceutical and Biomedical Analysis. (Link provided is to a ResearchGate entry citing the work). [Link]
-
D'Souza, M. J., & Kevill, D. N. (1998). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Svajdlenka, E., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. International Journal of Molecular Sciences. [Link]
-
Jack Westin . Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]
-
DTU Research Database . Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment. [Link]
-
Chemistry Steps . Reactivity of Alkyl Halides in SN2 Reactions. [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How are PEG derivatives synthesized? - Blog [shochem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mesylate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Nucleophilic Substitution of PEG Mesylates with Amines
Abstract
This guide details the protocol for the direct nucleophilic substitution of Polyethylene Glycol (PEG) Mesylates (PEG-OMs) with primary and secondary amines to generate PEG-amine conjugates (
Introduction & Strategic Considerations
The methanesulfonyl (mesyl) group is a sulfonate ester acting as an excellent leaving group, activating the chemically inert hydroxyl terminus of PEG. The reaction with amines proceeds via a classic
Mechanism of Action
The nucleophilic amine lone pair attacks the
Key Mechanistic Challenges:
-
Hydrolysis Competition: In aqueous or wet solvents, water competes with the amine, reverting the mesylate back to PEG-OH.
-
Poly-alkylation: Primary amines (
) can react with two equivalents of PEG-mesylate to form tertiary amines ( ), particularly if the amine is the limiting reagent. -
Elimination: At high temperatures or with strong, bulky bases, E2 elimination can occur, generating terminal vinyl PEG (PEG-alkene), a common impurity.
Comparison of Synthetic Routes
| Feature | Direct Substitution (This Protocol) | Azide-Reduction Route |
| Target Product | Secondary Amines ( | Primary Amines ( |
| Step Count | 1 Step | 3 Steps (Mesyl -> Azide -> Amine) |
| Atom Economy | High | Lower (requires reducing agents) |
| Impurity Profile | Potential for dialkylation | High purity mono-amine |
Critical Parameters
Solvent Selection
-
Anhydrous Dichloromethane (DCM): Preferred.[1][2] Excellent solubility for PEG and organic amines; low boiling point facilitates workup.
-
DMF/DMSO: Required for polar amines or salts. Harder to remove; requires dialysis or extensive washing.
-
Water: Not recommended for mesylate substitution due to rapid hydrolysis rates (
at high pH).
Stoichiometry
-
To synthesize
(Mono-alkylation): Use Excess Amine (5–10 eq) . This ensures the primary amine competes effectively against the newly formed secondary amine product, preventing cross-linking. -
To synthesize Cross-linkers (
): Use Stoichiometric Amine (0.45 eq) relative to PEG-Mesylate.
Base
A non-nucleophilic base is required to neutralize the methanesulfonic acid byproduct.[3]
-
N,N-Diisopropylethylamine (DIPEA): Preferred if the nucleophilic amine is sterically hindered.
Materials & Equipment
-
Reagents:
-
mPEG-Mesylate (MW 2kDa – 20kDa, PDI < 1.05)
-
Target Amine (Dry, purity >98%)
-
Anhydrous DCM (Sigma-Aldrich, Sure/Seal™)
-
Triethylamine (TEA) or DIPEA[1]
-
Diethyl Ether (for precipitation)
-
-
Equipment:
-
Schlenk line or Nitrogen atmosphere glovebox
-
Rotary Evaporator[3]
-
Vacuum drying oven
-
GPC or NMR for characterization
-
Experimental Protocol (Standard Workflow)
Phase 1: Preparation
-
Drying PEG: Dissolve PEG-Mesylate in DCM and dry over anhydrous
or azeotropically distill with toluene if the source is old. Moisture is the enemy of yield. -
Inert Atmosphere: Purge reaction vessel with
or Ar.
Phase 2: Reaction[4]
-
Dissolve PEG-Mesylate (1.0 eq, e.g., 1 mmol) in anhydrous DCM (Concentration: 100–200 mg/mL).
-
Add Base (TEA/DIPEA, 2.0 eq) . Stir for 5 minutes.
-
Add Amine Nucleophile (5.0 – 10.0 eq) dropwise.
-
Note: If the amine is a valuable drug/peptide, reverse stoichiometry (use excess PEG-Mesylate), but be prepared to purify unreacted PEG.
-
-
Reflux/Stir:
-
Volatile Amines: Stir at Room Temperature (RT) for 24–48 hours in a sealed pressure tube.
-
Non-volatile Amines: Reflux at 40°C for 12–24 hours.
-
Phase 3: Workup & Purification[3][4]
-
Concentration: Remove solvent under reduced pressure (Rotovap) to ~10% of original volume.
-
Precipitation: Add the concentrated solution dropwise into cold Diethyl Ether (0°C) under vigorous stirring. Ratio: 1 part DCM solution to 10 parts Ether.
-
Observation: Product should precipitate as a white powder.
-
-
Filtration: Collect solid via vacuum filtration.[4]
-
Washing: Wash cake 3x with cold ether to remove excess small-molecule amine and base.
-
Re-dissolution (Optional for high purity): Dissolve in minimal Ethanol/Water, dialyze (MWCO 1kDa) against water to remove amine salts, then lyophilize.
Visualization of Workflow
Caption: Workflow for the nucleophilic substitution of PEG-Mesylate with amines, including decision checkpoints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Hydrolysis of Mesylate | Ensure strict anhydrous conditions. Use fresh MsCl if synthesizing precursor in-house. |
| Presence of PEG-OH | Incomplete Mesylation or Hydrolysis | Check starting material quality. If hydrolysis occurred during reaction, switch to DMF solvent. |
| Cross-linking (Dimer) | Insufficient Amine Excess | Increase amine equivalents to >10 eq. Add PEG dropwise to the amine solution. |
| Vinyl-PEG Impurity | Elimination (E2) | Lower reaction temperature. Switch to a less bulky/strong base (e.g., use bicarbonate in heterogeneous phase). |
Characterization
1.
-
Diagnostic Shift: The
-methylene protons ( -OMs) at ~4.38 ppm will disappear. -
New Peak: The new
-methylene protons ( -NH-R) will appear upfield at ~2.8 – 3.0 ppm . -
Mesylate Check: Look for the disappearance of the mesyl methyl singlet at 3.08 ppm .
2. MALDI-TOF MS:
-
Observe the mass shift corresponding to the loss of MsOH (96 Da) and addition of the amine.
-
Check for distributions indicating dimerization (
MW of PEG).
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution with m-PEG3-OMs. Retrieved from
-
BroadPharm. PEGylation Chemistry and Reagents: Amine Reactivity. Retrieved from
-
National Institutes of Health (PMC). A Facile Strategy for the High Yielding Conversion of Polyglycol End-Groups to Amines. Retrieved from
-
Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from
Sources
Application Note: Synthesis of Monodisperse Heterobifunctional PEG Derivatives Using the DEG-Ms Strategy
Executive Summary
The development of next-generation bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), demands highly pure, monodisperse crosslinkers. Traditional ring-opening polymerization of ethylene oxide yields polydisperse mixtures (PDI > 1.05), which complicates the pharmacokinetic profiling and regulatory approval of therapeutic conjugates[1].
This application note details a robust, step-wise synthetic methodology to generate discrete (monodisperse) heterobifunctional PEGs (e.g.,
Scientific Rationale & Mechanistic Overview
The DEG-Ms Building Block
The synthesis of heterobifunctional PEGs requires asymmetric activation of symmetric diols. The use of a pre-functionalized, activated building block like Boc-NH-DEG-Ms (tert-butyl (2-(2-(mesyloxy)ethoxy)ethyl)carbamate) provides a highly reactive electrophilic core for iterative chain extension[2].
Causality in Design (E-E-A-T):
-
Why a Mesylate (Ms) leaving group? Methanesulfonates (mesylates) offer an optimal balance of reactivity and stability. They exhibit faster displacement kinetics and less steric hindrance compared to bulky tosylates, facilitating high-yielding nucleophilic attack by the alkoxide of the extending PEG chain[3]. Furthermore, they are less prone to spontaneous degradation than highly reactive triflates.
-
Why Step-Wise Extension? By reacting the DEG-Ms block with a massive stoichiometric excess of a secondary oligo-PEG diol (e.g., tetraethylene glycol), we statistically suppress symmetrical dimerization. This step-wise approach entirely bypasses the statistical molecular weight distribution inherent to traditional polymerization[1].
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis workflow of heterobifunctional NH2-PEG6-COOH using the DEG-Ms block.
Experimental Protocols
The following self-validating protocols describe the synthesis of
Protocol A: Activation to Boc-NH-DEG-Ms
Objective: Convert the terminal hydroxyl group of Boc-NH-DEG-OH to a reactive mesylate.
-
Reaction Setup: Dissolve 1.0 eq (10 mmol, 2.05 g) of Boc-NH-DEG-OH in 30 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere. Add 2.0 eq (20 mmol, 2.78 mL) of Triethylamine (TEA).
-
Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: Strict temperature control prevents the exothermic formation of alkyl chloride byproducts.
-
Activation: Dropwise, add 1.5 eq (15 mmol, 1.16 mL) of Methanesulfonyl chloride (MsCl) over 30 minutes. Stir for an additional 2 hours at room temperature.
-
Self-Validation (Quenching & TLC): Quench the reaction with 10 mL of ice-cold water to hydrolyze unreacted MsCl. Check the organic phase via TLC (DCM:MeOH 9:1). The product should be ninhydrin-negative (confirming the Boc group is intact) and iodine-positive.
-
Workup: Wash the organic layer with 1M HCl (to remove excess TEA), saturated
, and brine. Dry over anhydrous , filter, and concentrate in vacuo to yield Boc-NH-DEG-Ms as a pale yellow oil.
Protocol B: Chain Extension to Boc-NH-PEG6-OH
Objective: Perform a Williamson ether synthesis to elongate the PEG chain while maintaining monodispersity.
-
Alkoxide Formation: In a flame-dried flask, dissolve 5.0 eq (50 mmol, 9.71 g) of anhydrous Tetraethylene glycol (TEG) in 50 mL of anhydrous THF. Add 1.2 eq (12 mmol, 0.48 g of 60% dispersion in mineral oil) of Sodium Hydride (NaH) at 0 °C. Stir for 30 minutes. Causality: The 5-fold excess of TEG statistically ensures that only one hydroxyl group of the TEG reacts with the mesylate, preventing the formation of the symmetrical Boc-NH-DEG-O-TEG-O-DEG-NH-Boc dimer[1].
-
Coupling: Dissolve the Boc-NH-DEG-Ms (from Protocol A) in 10 mL of THF and add it dropwise to the alkoxide solution. Reflux at 70 °C for 16 hours.
-
Self-Validation (Phase Separation): Concentrate the THF, redissolve the residue in DCM, and wash heavily with brine (3 x 50 mL). Causality: Unreacted TEG is extremely hydrophilic and partitions into the aqueous brine layer, whereas the Boc-protected product remains in the DCM layer.
-
Purification: Purify via flash column chromatography (EtOAc to EtOAc:MeOH 9:1) to isolate Boc-NH-PEG6-OH.
Protocol C: Orthogonal Functionalization (Carboxylation)
Objective: Introduce a protected carboxylate group at the free hydroxyl terminus.
-
Alkylation: Dissolve 1.0 eq (5 mmol, 1.90 g) of Boc-NH-PEG6-OH in 20 mL of anhydrous THF. Add 1.5 eq (7.5 mmol, 0.30 g) of NaH at 0 °C. Stir for 30 minutes.
-
Reagent Addition: Add 1.5 eq (7.5 mmol, 1.10 mL) of tert-butyl bromoacetate dropwise. Stir at room temperature for 12 hours. Causality: The tert-butyl ester is perfectly orthogonal to the basic alkylation conditions but can be co-cleaved with the Boc group in the final step.
-
Self-Validation (NMR): Following aqueous workup and extraction,
( ) must show a large singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group) and a singlet at ~4.02 ppm for the acetate protons.
Protocol D: Global Deprotection to
Objective: Simultaneously remove the Boc and tert-butyl protecting groups.
-
Cleavage: Dissolve the intermediate in 10 mL of DCM. Add 10 mL of Trifluoroacetic acid (TFA) and 0.5 mL of Triisopropylsilane (TIPS). Causality: TIPS acts as a carbocation scavenger, preventing the cleaved tert-butyl cations from alkylating the PEG backbone.
-
Isolation: Stir for 2 hours at room temperature. Concentrate the mixture under a stream of nitrogen.
-
Precipitation: Precipitate the final product by adding cold diethyl ether. Centrifuge and dry the pellet under high vacuum to yield the final
as a TFA salt.
Quantitative Data Summary
The table below summarizes the expected yields, purity profiles, and exact mass verifications for each step of the
| Compound | Synthetic Step | Yield (%) | Purity (HPLC, %) | ESI-MS (m/z) [M+H]⁺ |
| Boc-NH-DEG-Ms | Mesylation | > 95 | > 98 | 284.1 |
| Boc-NH-PEG6-OH | Chain Extension | 82 | > 96 | 382.2 |
| Boc-NH-PEG6-COOtBu | Functionalization | 89 | > 97 | 496.3 |
| NH₂-PEG6-COOH | Global Deprotection | 96 | > 99 | 340.2 |
Note: Theoretical values are based on standard optimized protocols for discrete PEG synthesis. Purity is assessed via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
References
-
Bento, C., Katz, M., Santos, M. M. M., & Afonso, C. A. M. (2024). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Organic Process Research & Development. URL:[Link]
-
Wandrey, C., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 4(1), 562. URL:[Link]
- Platen, T., et al. (2015). Synthesis method of polypeptide and protein PEG modifier. Chinese Patent CN104774161B.
Sources
reaction conditions for displacing mesylate group with azide
Application Note: Optimized Protocols for the Nucleophilic Displacement of Mesylates with Azide
Abstract
This technical guide details the reaction parameters, safety protocols, and optimization strategies for converting alkyl mesylates (methanesulfonates) to alkyl azides via nucleophilic substitution (
Introduction & Mechanistic Principles[1][2][3][4]
The displacement of a mesylate group (
Mechanism:
The reaction proceeds via a classic
-
Stereochemistry: This results in a predictable Walden inversion of configuration. A starting material with (
)-configuration at the electrophilic center will yield an ( )-azide product (assuming priority rankings remain constant). -
Kinetics: The reaction is second-order, dependent on the concentration of both the mesylate substrate and the azide source.
Critical Safety Directives (Read Before Experimentation)
Organic azides and azide salts possess high energy potential. Strict adherence to safety metrics is mandatory.
-
The C/N Ratio Rule: Ensure the total number of carbon (
) and oxygen ( ) atoms relative to nitrogen ( ) satisfies the equation: [3][4] -
Incompatible Solvents: NEVER use halogenated solvents (DCM, Chloroform, Dichloroethane) with sodium azide.[4] This generates di- and triazidomethane, which are extremely unstable explosives.[4]
-
Quenching: Excess azide should be quenched with nitrous acid (generated in situ from sodium nitrite +
) to form benign nitrous oxide ( ) and nitrogen gas ( ).
Reaction Optimization & Decision Logic
Selecting the correct solvent and temperature is critical for balancing rate vs. decomposition.
Table 1: Solvent & Reagent Selection Matrix
| Parameter | Standard Conditions | Phase Transfer (PTC) | Flow / Green Chemistry |
| Solvent | DMF or DMSO (Anhydrous) | Toluene / Water (Biphasic) | Acetone / Water or |
| Azide Source | Sodium Azide ( | ||
| Temp Range | 60°C – 90°C | 80°C – 100°C | 80°C – 110°C (Pressurized) |
| Pros | High solubility, fast kinetics | Easy workup, salts stay in aq phase | Scalable, better heat control |
| Cons | DMF/DMSO removal is difficult | Slower kinetics without optimization | Solubility limits of substrate |
Visualizing the Workflow
Figure 1: Decision tree for selecting reaction conditions based on substrate properties.
Standard Experimental Protocol (DMF/DMSO Route)
This protocol is robust for primary and secondary mesylates.
Materials:
-
Alkyl Mesylate Substrate (1.0 equiv)[6]
-
Sodium Azide (
) (1.5 – 2.0 equiv) -
Anhydrous DMF or DMSO (0.2 – 0.5 M concentration relative to substrate)
-
Ethyl Acetate (
) and Brine for workup.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Setup: In a fume hood, charge a round-bottom flask with the Alkyl Mesylate .
-
Solvation: Add anhydrous DMF (or DMSO). Stir until dissolved.
-
Azide Addition: Carefully add Sodium Azide (
) in one portion.-
Note:
is not fully soluble in DMF; the reaction will appear as a suspension. This is normal.
-
-
Reaction: Equip the flask with a condenser and heat to 65°C (for primary) or 85°C (for secondary). Stir for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The mesylate spot should disappear.
-
-
Workup (Critical for Safety):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 5x volume of ice-water . (This dissolves excess azide and DMF).
-
Extract with Ethyl Acetate (EtOAc) (3x).
-
Wash the combined organic layers with saturated
(to remove trace acid) and then Brine .
-
-
Drying: Dry over
, filter, and concentrate carefully (do not distill to dryness if the product is low MW or volatile).
Alternative Protocol: Phase Transfer Catalysis (PTC)[2][11][12]
Ideal for substrates unstable in hot DMF or to avoid difficult solvent removal.
Materials:
-
Alkyl Mesylate (1.0 equiv)
-
Sodium Azide (2.0 - 5.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
-
Solvent: Toluene / Water (1:1 mixture)
Procedure:
-
Dissolve the mesylate in Toluene .
-
Dissolve
and TBAB in Water . -
Combine the two phases and stir vigorously (high RPM is essential for interfacial surface area) at 80–100°C .
-
Monitor progress.[4][5] The lipophilic ammonium-azide ion pair transfers
into the organic phase to react. -
Workup: Separate phases. The toxic azide salts remain largely in the aqueous layer. Wash organic layer with water and brine.[7]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction | Temperature too low or poor solubility. | Increase temp by 10°C increments. Switch to DMSO (higher dielectric constant). |
| Elimination Product (Alkene) | Basicity of azide acting on hindered proton. | Lower temperature.[4][5][8] Ensure mesylate is not tertiary (tertiary substrates favor E2). |
| Incomplete Conversion | "Stalled" kinetics. | Add 0.1 eq of Crown Ether (15-crown-5 for Na+) to chelate sodium and activate the azide anion. |
| Emulsion during Workup | DMF/DMSO presence. | Wash with copious amounts of water (5x volume) or use |
References
-
Safety of Organic Azides: Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Mechanism & Kinetics: Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements. [Link]
-
Microwave Acceleration: ResearchGate. Microwave Assisted Fast and Clean Conversion of Mesylate to Azide. [Link]
-
Flow Chemistry Optimization: Beilstein Journal of Organic Chemistry. Safe and highly efficient adaptation of potentially explosive azide chemistry. [Link]
-
Phase Transfer Catalysis: ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. DSpace [cora.ucc.ie]
- 7. rsc.org [rsc.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
using 2-(2-Hydroxyethoxy)ethyl methanesulfonate in antibody-drug conjugates
Application Note: Strategic Incorporation of 2-(2-Hydroxyethoxy)ethyl Methanesulfonate (HO-PEG2-OMs) in Antibody-Drug Conjugate Linker Design
Introduction & Chemical Rationale
The design of Antibody-Drug Conjugates (ADCs) requires a delicate balance between payload potency, linker stability, and overall bioconjugate solubility. Highly potent cytotoxic payloads, such as Eribulin, Monomethyl Auristatin E (MMAE), and DNA minor groove crosslinkers (e.g., SG3199), are inherently hydrophobic. When conjugated to a monoclonal antibody (mAb) at high Drug-to-Antibody Ratios (DAR), this hydrophobicity often triggers ADC aggregation and accelerates plasma clearance[1].
To mitigate this, 2-(2-Hydroxyethoxy)ethyl methanesulfonate (CAS 118591-57-4), commonly referred to as HO-PEG2-OMs or PEG2-monomesylate, is utilized as a discrete, bifunctional linker building block.
The molecular architecture of HO-PEG2-OMs provides two distinct, orthogonal reactive sites:
-
The Methanesulfonate (Mesylate) Group: An exceptional leaving group that facilitates rapid, high-yielding bimolecular nucleophilic substitution (
) reactions with amines or thiols present on payload-peptide complexes. -
The Terminal Hydroxyl Group: A stable anchor that, post-substitution, can be oxidized, esterified, or converted into a maleimide (Mal) to enable site-specific cysteine conjugation to the antibody[2].
Mechanistic Role in Clinical-Stage ADCs
The incorporation of a PEG2 spacer is a validated strategy in modern ADC development. For example, Farletuzumab ecteribulin (MORAb-202) and BB-1701 are clinical-stage ADCs targeting folate receptor alpha (FRA) and HER2, respectively[2][3]. Both utilize a Mal-PEG2-Val-Cit-PAB-eribulin linker architecture. In this construct, the PEG2 unit bridges the maleimide attachment point and the valine-citrulline (Val-Cit) cleavable dipeptide. This specific spatial geometry optimizes access for lysosomal Cathepsin B cleavage while providing a hydration sphere that maintains the solubility of the eribulin payload[2][4]. Similarly, DNA crosslinker ADCs utilize formats like DBCO-HS-PEG2-VA-PABC-SG3199 to enable bioorthogonal click-chemistry synthesis[5].
Caption: Chemical synthesis workflow of a Maleimide-PEG2-Payload intermediate.
Quantitative Impact on ADC Physicochemical Properties
The strategic insertion of a PEG2 spacer fundamentally alters the thermodynamics of the resulting ADC. By introducing oxygen heteroatoms that readily hydrogen-bond with aqueous solvents, the linker counteracts the lipophilicity of the payload[1].
Table 1: Physicochemical and Pharmacokinetic Impact of PEG2 Linkers
| Parameter | Traditional Linker (e.g., mc-vc) | PEG2-Modified Linker (e.g., Mal-PEG2-vc) | Mechanistic Rationale |
| Hydrophobicity (LogD) | Higher | Lower (More hydrophilic) | Oxygen heteroatoms in the PEG2 chain form stable hydrogen bonds with water molecules. |
| ADC Aggregation (DAR 4-8) | >10% | <2% | The PEG2 hydration sphere physically shields the hydrophobic payload, preventing intermolecular hydrophobic stacking. |
| Plasma Clearance Rate | Faster | Slower | Reduced aggregation prevents rapid recognition and clearance by the reticuloendothelial system (RES). |
| Conjugation Efficiency | Moderate | High | Improved aqueous solubility of the linker-drug enhances reaction kinetics with reduced mAb cysteines. |
Experimental Protocols: Self-Validating Synthesis Workflows
As a Senior Application Scientist, it is critical to approach linker synthesis not as a series of blind steps, but as a chemically rationalized, self-validating system. The following protocols detail the synthesis of a Mal-PEG2-Payload complex.
Protocol 1: Synthesis of HO-PEG2-Payload via Displacement
Objective: Covalently attach the PEG2 spacer to a primary/secondary amine of a peptide-payload intermediate (e.g., Val-Cit-PAB-MMAE).
-
Preparation: Dissolve 1.0 eq of the amine-bearing payload in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Causality: Anhydrous DMF is mandated because both the highly polar PEG2-mesylate and the hydrophobic payload are soluble in it. Strict exclusion of water is required to prevent competitive hydrolysis of the mesylate group into an inactive diol.
-
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the methanesulfonic acid byproduct generated during the
displacement, preventing the protonation of the nucleophilic amine (which would stall the reaction) without reacting with the mesylate itself.
-
-
Linker Addition: Add 1.2 eq of HO-PEG2-OMs dropwise. Heat the reaction to 45°C under an inert argon atmosphere for 12 hours.
-
Self-Validation (In-Process Control): Take a 5 µL aliquot, dilute in 100 µL Acetonitrile, and inject into an LC-MS system.
-
Validation Criteria: The reaction is deemed successful only when the extracted ion chromatogram (EIC) shows >95% disappearance of the Payload-amine mass and the emergence of the
mass. Do not proceed to purification until this threshold is met.
-
-
Purification: Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to yield the HO-PEG2-Payload powder.
Protocol 2: Maleimide Functionalization via Esterification
Objective: Convert the terminal hydroxyl group of the HO-PEG2-Payload into a maleimide moiety for subsequent bioconjugation to antibody cysteines.
-
Activation: Dissolve the HO-PEG2-Payload (1.0 eq) and N-Maleoyl-beta-alanine (1.5 eq) in anhydrous Dichloromethane (DCM).
-
Coupling: Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.2 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.
-
Causality: Direct conversion of a primary alcohol to a maleimide is synthetically harsh. Esterification using EDC/DMAP is a milder alternative. EDC is specifically chosen over DCC because its urea byproduct is water-soluble, allowing for simple removal during aqueous workup, which is critical for maintaining the purity of the highly toxic ADC linker. DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer.
-
-
Self-Validation (In-Process Control): Monitor the reaction via analytical HPLC at 254 nm.
-
Validation Criteria: The maleimide ring has a distinct UV absorbance at 254 nm. A shift to a later retention time (due to the added hydrophobicity of the maleoyl group) coupled with a strong 254 nm signal validates the esterification.
-
-
Final Isolation: Wash the organic layer with 5% aqueous citric acid to remove DMAP, followed by brine. Dry over
, concentrate, and precipitate in cold diethyl ether to yield the final Mal-PEG2-Payload.
Mechanism of Action: Target Cell Internalization
Once the Mal-PEG2-Payload is conjugated to the monoclonal antibody, the resulting ADC acts as a targeted delivery vehicle. The PEG2 linker plays a silent but critical role during systemic circulation by preventing aggregation, ensuring the ADC reaches the target tumor cell intact[4].
Caption: Mechanism of action for ADC internalization and PEG2-linker cleavage.
References
-
Oxford Academic. "Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity". Antibody Therapeutics. URL:[Link]
- Google Patents. "WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics". Google Patents.
-
National Center for Biotechnology Information (PMC). "Antibody-Drug Conjugates: The New Treatment Approaches for Ovarian Cancer". Cancers (Basel). URL:[Link]
Sources
- 1. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody-Drug Conjugates: The New Treatment Approaches for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
bioconjugation techniques using short hydroxyl-PEG-mesylate linkers
Application Note & Technical Guide
Introduction: The Strategic Advantage of Discrete PEG Mesylates
In the landscape of bioconjugation, Short Hydroxyl-PEG-Mesylate (HO-dPEG-OMs) linkers represent a high-precision tool for constructing defined molecular architectures. Unlike polydisperse polyethylene glycols (PEGs) which yield heterogeneous mixtures, discrete PEGs (dPEGs) contain a specific, single molecular weight (e.g., PEG4, PEG6, PEG8).
The Mesylate (Methanesulfonate, -OMs) group functions as a versatile, stable leaving group that allows for controlled nucleophilic substitution (
Key Technical Advantages[1][2][3]
-
Defined Stoichiometry: Eliminates batch-to-batch variability common in polydisperse PEGs, satisfying strict regulatory requirements for ADCs (Antibody-Drug Conjugates) and PROTACs.
-
Tunable Reactivity: The mesylate group is sufficiently reactive toward nucleophiles (amines, thiols, azides) but significantly more stable than halides (iodides/bromides) or triflates, allowing for easier handling and storage.
-
Orthogonality: The hydroxyl group is inert to the nucleophilic displacement conditions used for the mesylate, enabling a stepwise "build-from-scratch" linker strategy.
Chemical Mechanism: Displacement
The core utility of HO-PEG-OMs lies in the nucleophilic substitution of the mesylate group. The mesylate anion (
Reaction Pathway
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Graphviz Diagram: Mechanism & Reactivity Profile
Application Workflows
Application A: Synthesis of Heterobifunctional Linkers
The most common application of HO-PEG-OMs is as a precursor to generate heterobifunctional crosslinkers. Researchers can convert the mesylate end to a reactive handle (Azide, Amine, Thiol) while preserving the hydroxyl end for later activation (e.g., to an NHS ester or Aldehyde).
Example: Synthesis of HO-PEG-Azide for Click Chemistry.
-
Input: HO-PEG4-OMs + Sodium Azide (
) -
Output: HO-PEG4-
-
Utility: The Azide end "clicks" to an alkyne-drug; the Hydroxyl end is oxidized to an acid/NHS ester to label a lysine on an antibody.
Application B: Functionalization of Small Molecule Drugs (PROTACs)
In PROTAC design, solubility is a major bottleneck. Attaching a short, hydrophilic PEG chain to a hydrophobic ligand (e.g., VHL or CRBN ligand) can drastically improve physicochemical properties.
-
Strategy: A phenolic or amine-containing drug acts as the nucleophile, displacing the mesylate.
-
Result: Drug-PEG-OH.[1] The hydroxyl group prevents aggregation and improves water solubility.
Graphviz Diagram: Bioconjugation Workflow
Detailed Protocol: Conversion of HO-PEG-OMs to HO-PEG-Azide
This protocol describes the conversion of a short mesylate linker to an azide linker, a fundamental step for creating "Click-ready" conjugation reagents.
Materials Required[5][6][7][8][9][10][11][12]
-
Reagent: HO-PEG(n)-OMs (e.g., n=4, 6, 8, 12).
-
Nucleophile: Sodium Azide (
) (Warning: Toxic, avoid acid contact). -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
-
Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (
).
Experimental Procedure
Step 1: Preparation of Reaction Mixture
-
Dissolve 1.0 equivalent of HO-PEG-OMs in anhydrous DMF (Concentration: ~0.1 M to 0.2 M).
-
Note: Ensure glassware is dry; moisture can compete as a nucleophile at high temperatures, though mesylates are relatively robust.
-
-
Add 1.5 to 2.0 equivalents of Sodium Azide (
).-
Tip:
is not fully soluble in DMF; the reaction will be a suspension. Efficient stirring is critical.
-
Step 2: Reaction
-
Seal the reaction vessel under an inert atmosphere (
or Ar). -
Heat the mixture to 50–60°C for 4–12 hours .
-
Monitoring: Monitor by TLC (stain with Iodine or Dragendorff’s reagent) or LC-MS. The Mesylate starting material will disappear, and a new spot (Azide) will form. The mass shift is small (Mesylate -OMs [~95 Da]
Azide -N3 [42 Da]), so NMR is often the best validation method ( -OMs peak at ~3.1 ppm disappears; - appears at ~3.4 ppm).
-
Step 3: Workup and Purification
-
Cool the reaction to room temperature.
-
Dilution: Dilute with 5 volumes of Dichloromethane (DCM) or Ethyl Acetate.
-
Washing: Wash the organic layer 3x with water or brine to remove excess
and DMF.-
Caution: Do not acidify the water washes to avoid forming hydrazoic acid (
).
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under vacuum. -
Final Purification: For high purity (>95%), perform silica gel column chromatography (Eluent: DCM/Methanol gradient).
Data Summary Table: Leaving Group Comparison
| Leaving Group | Reactivity ( | Stability (Storage) | Atom Economy | Typical Conditions |
| Triflate (-OTf) | Very High | Low (Moisture sensitive) | Low | -78°C to 0°C, Non-nucleophilic base |
| Mesylate (-OMs) | High | High (Stable solid/oil) | High | RT to 60°C, Weak base |
| Tosylate (-OTs) | Moderate | High | Moderate | RT to 80°C |
| Halide (-I, -Br) | High (I) to Mod (Br) | Moderate (Light sensitive) | High | RT to 60°C |
Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: Old reagents or insufficient temperature.
-
Solution: Mesylates can hydrolyze slowly over time if stored improperly.[2] Ensure fresh HO-PEG-OMs. Increase temperature to 70°C, but do not exceed 80°C to prevent PEG degradation.
Issue: Side Reactions (Elimination)
-
Cause: Strong bases can cause E2 elimination, converting the terminal ethyl group to a vinyl ether.
-
Solution: Avoid strong bases like NaH or KOH. Use weak bases or rely on the nucleophile's own basicity (e.g., Azide is weakly basic).
Issue: Solubility
-
Cause: Long PEG chains may be difficult to extract from water.
-
Solution: For PEGs > 1kDa, avoid water extraction. Use precipitation methods (dissolve in minimal DCM, pour into cold Diethyl Ether) to crash out the PEG product while leaving impurities in solution.
References
-
BroadPharm. "Mesylate-PEG-t-butyl ester, MW 2,000." BroadPharm Product Catalog. Link
-
BenchChem. "Application Notes and Protocols for m-PEG5-MS in Nucleophilic Substitution Reactions." BenchChem Application Notes. Link
-
Creative PEGWorks. "HO-PEG-NHS (Hydroxyl-PEG-NHS ester)." Creative PEGWorks Product Guide. Link
-
Precise PEG. "PEG Mesylate | Mesylate Leaving Group PEG for Conjugation." Precise PEG Technology. Link
-
Master Organic Chemistry. "Tosylates And Mesylates." Master Organic Chemistry Guide, 2015. Link
Sources
Optimizing Solvent Systems for PEG-Mesylate Coupling: A Strategic Guide
Abstract
Polyethylene glycol (PEG) mesylates (PEG-OMs) are critical intermediates in the synthesis of functionalized PEG derivatives for bioconjugation and drug delivery. The efficiency of coupling reactions with PEG mesylates is dictated by a delicate balance between polymer solubility , nucleophile reactivity , and hydrolytic stability . This guide provides a mechanistic framework for solvent selection, offering protocols that maximize yield while minimizing side reactions like hydrolysis.
Mechanistic Foundation: The S_N2 Landscape
The conversion of a PEG mesylate to a functionalized PEG (e.g., PEG-Amine, PEG-Azide, PEG-Thiol) proceeds primarily via a bimolecular nucleophilic substitution (S_N2) mechanism. Understanding the solvent's role in this transition state is the key to process optimization.
The Reaction Pathway
The reaction involves the attack of a nucleophile (
Figure 1: General reaction pathway for PEG functionalization via mesylate activation.
Solvent Effects on Nucleophilicity
The choice of solvent dramatically alters the energy of the nucleophile:
-
Polar Aprotic Solvents (DMF, DMSO): These are the "Gold Standard" for S_N2 reactions. They solvate cations (e.g.,
, ) effectively but leave anions (the nucleophiles) "naked" and highly reactive. -
Polar Protic Solvents (Water, Methanol): These form hydrogen bonds with anionic nucleophiles, creating a "solvation shell" that stabilizes the nucleophile and significantly reduces its reactivity (kinetic penalty).
-
Non-Polar/Low Polarity Solvents (DCM, THF): While good for PEG solubility, they often fail to dissolve ionic nucleophiles (e.g.,
), requiring phase transfer catalysts.
The Hydrolysis Trap
Mesylates are susceptible to hydrolysis, particularly in basic aqueous conditions.
-
Mechanism: Water acts as a nucleophile, converting PEG-OMs back to PEG-OH.
-
Kinetics: Hydrolysis rates increase log-linearly with pH. At pH > 9, hydrolysis competes significantly with the desired substitution.
-
Implication: When using aqueous buffers, pH must be kept neutral (pH 7.0–8.0), or a large excess of the desired nucleophile must be used to outcompete water.
Solvent Selection Matrix
Select your solvent system based on the specific nucleophile and process constraints.[1]
| Solvent System | PEG Solubility | Nucleophile Solubility (Salts) | Reaction Rate (S_N2) | Hydrolysis Risk | Workup Difficulty | Best For |
| DMF (Anhydrous) | Excellent | Good | High | Negligible | High (High BP) | Azides ( |
| DMSO (Anhydrous) | Excellent | Excellent | Very High | Negligible | Very High (High BP) | Refractory/Slow reactions |
| DCM / Chloroform | Excellent | Poor | Low* | Negligible | Low (Volatile) | Neutral Nucleophiles (e.g., liquid amines) |
| Water / Buffer | Excellent | Excellent | Moderate | High | Low (Dialysis) | Protein conjugation, Green chemistry |
| THF | Good | Poor | Moderate | Negligible | Low | Reactions requiring low temp |
*Rate is low for salts unless a Phase Transfer Catalyst (e.g., 18-Crown-6, TBAB) is used.
Decision Logic for Experimental Design
Use this logic tree to determine the optimal solvent for your specific coupling reaction.
Figure 2: Decision tree for solvent selection based on nucleophile properties.
Detailed Protocols
Protocol A: High-Efficiency Coupling in DMF (Anhydrous)
Target Application: Synthesis of PEG-Azide, PEG-Thiol, or PEG-Amine (small molecule). Rationale: DMF maximizes reaction rate via the "naked anion" effect and prevents hydrolysis.
Materials:
-
PEG-Mesylate (Dry)
-
Nucleophile (e.g., Sodium Azide
or Potassium Phthalimide) -
Solvent: Anhydrous DMF (Dimethylformamide)
-
Precipitation Solvent: Diethyl Ether (cold)
Step-by-Step:
-
Preparation: Dry the PEG-Mesylate by dissolving in DCM and evaporating, or by azeotropic distillation with toluene if highly hygroscopic.
-
Dissolution: Dissolve PEG-Mesylate in anhydrous DMF (approx. 5–10 mL per gram of PEG).
-
Addition: Add 5–10 molar equivalents of the nucleophile (
, etc.).-
Note: Excess nucleophile drives the reaction to completion (Le Chatelier's principle).
-
-
Reaction: Stir at 60–80°C for 12–24 hours under Nitrogen/Argon.
-
Why Heat? S_N2 reactions with mesylates on a polymer chain can be sterically hindered; heat ensures full conversion.
-
-
Workup (Precipitation):
-
Cool the solution to room temperature.
-
Dropwise add the reaction mixture into a 10x volume of vigorous stirring cold Diethyl Ether .
-
PEG will precipitate as a white powder; DMF and excess salts remain in the ether phase.
-
-
Purification: Filter the solid, redissolve in a minimum amount of DCM, and re-precipitate in ether to ensure full removal of DMF.
Protocol B: Aqueous Coupling (Biocompatible Route)
Target Application: Coupling to proteins or sensitive amines where organic solvents are prohibited. Rationale: Water is safe and dissolves all reagents, but pH control is critical to prevent hydrolysis of the mesylate before coupling occurs.
Materials:
-
PEG-Mesylate
-
Buffer: Phosphate or Borate buffer (pH 7.5 – 8.5)
Step-by-Step:
-
Buffer Prep: Prepare a buffer at pH 8.0. Avoid pH > 9.0 to minimize mesylate hydrolysis.
-
Dissolution: Dissolve the amine nucleophile in the buffer.
-
Coupling: Add PEG-Mesylate as a solid or concentrated solution directly to the amine solution.
-
Stoichiometry: If the amine is inexpensive, use excess amine. If the amine is the precious cargo (e.g., protein), use 20–50x molar excess of PEG-Mesylate to account for hydrolysis loss.
-
-
Incubation: Stir at room temperature or 4°C for 12–24 hours.
-
Purification: Remove excess PEG and hydrolysis byproducts (PEG-OH) via Dialysis (using appropriate MWCO) or Size Exclusion Chromatography (SEC).
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield / Incomplete Conversion | Hydrolysis of Mesylate | Ensure anhydrous conditions (Protocol A) or lower pH/increase PEG excess (Protocol B). |
| Nucleophile insolubility | Switch to DMSO or add water (if compatible); use Phase Transfer Catalyst in DCM. | |
| Product Impurity (PEG-OH) | Wet solvent | Dry PEG and solvent thoroughly before reaction. |
| Residual Solvent | DMF/DMSO trapping | Perform multiple precipitations in Diethyl Ether; dialyze against water if applicable. |
| Polymer Degradation | Oxidative stress | Degas solvents (Argon purge); add antioxidants if heating >80°C. |
References
-
Nucleophilic Substitution Mechanisms: Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]
-
Hydrolysis Kinetics: ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. Available at: [Link]
-
Solvent Effects in S_N2: LibreTexts Chemistry. Solvent Effects in Nucleophilic Substitution. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Mesylate Isolation & Stability
This is a technical support guide designed for the Mesylate Preservation & Isolation workspace.
Topic: Preventing Hydrolysis of Mesylate Groups During Aqueous Workup Ticket Priority: High (Stability Risk) Status: Open
Introduction: The "Spring-Loaded" Electrophile
You are here because you need to isolate an alkyl methanesulfonate (mesylate, -OMs). This is a paradoxical task. You have intentionally synthesized a "good leaving group"—a molecule designed to fall apart when attacked by a nucleophile. In an aqueous workup, water is that nucleophile.
The failure mode is rarely the reaction itself; it is the quench . The hydrolysis of a mesylate is not just pH-dependent; it is a race against solvolysis kinetics .
This guide provides the protocols to win that race.
Module 1: The Mechanics of Failure
Before optimizing the protocol, you must understand the enemy. Mesylates degrade via three competing pathways during workup.
Visualizing the Stability Window
Figure 1: The Stability Triad. Your goal is to navigate the narrow path between acidic solvolysis, basic elimination, and halide substitution.
Key Insight: Unlike carboxylate esters, mesylates undergo solvolysis (direct attack by water) even at neutral pH. Buffering pH helps prevent elimination, but Temperature and Time are the only factors that prevent hydrolysis.
Module 2: Standard Operating Procedure (SOP)
This protocol is optimized for Secondary Alkyl Mesylates (the most fragile class). Primary mesylates are more robust; tertiary mesylates are highly unstable and often require non-aqueous workups.
The "Cold-Fast" Protocol
Prerequisite: Reaction is complete (TLC check). Excess MsCl is likely present.[1]
| Step | Action | Technical Rationale |
| 1. Thermal Arrest | Cool reaction mixture to -5°C to 0°C . | Hydrolysis rates drop ~2-3x for every 10°C drop. This is your primary defense. |
| 2. The Quench | Add Saturated NaHCO₃ (aq) dropwise with vigorous stirring. | Neutralizes the HCl generated when excess MsCl reacts with water. Prevents "acid spike" which promotes |
| 3. Phase Cut | IMMEDIATELY separate layers. Do not let them sit. | Minimizes contact time between the electrophilic R-OMs and the nucleophilic water. |
| 4. The Wash | Wash organic layer with cold Brine (Sat. NaCl).[2] | "Salting out" effect reduces the solubility of water in the organic phase, pulling H₂O out of your product layer. |
| 5. Drying | Dry over Anhydrous Na₂SO₄ (Sodium Sulfate). | MgSO₄ is slightly acidic (Lewis acid) and can trigger degradation in sensitive substrates. Na₂SO₄ is neutral. |
| 6. Isolation | Filter and concentrate on Rotovap at < 30°C . | Heat during evaporation is a common silent killer of mesylates. |
Module 3: Troubleshooting & FAQs
Q1: My mesylate is turning into an alkene. Why?
Diagnosis: E2 Elimination. This occurs when the workup is too basic. While you need to neutralize the acid, a high pH (e.g., using NaOH or strong carbonate washes) coupled with the heat of neutralization will strip a proton beta to the mesylate. The Fix:
-
Switch from Sat. NaHCO₃ to 0.5 M HCl or Sat. NH₄Cl for the initial quench (if your amine base allows). Ammonium chloride buffers at pH ~4-5, which is safe for mesylates but too low for elimination.
-
Ensure the quench is Cold (0°C) . Elimination has a higher activation energy than substitution; cold favors stability.
Q2: I see the starting alcohol reappearing on TLC during workup.
Diagnosis: Hydrolysis (Solvolysis). You likely left the aqueous layer in contact with the organic layer for too long, or the quench generated too much heat. The Fix:
-
Speed: The separation must be rapid.
-
Solvent Choice: If your reaction solvent was THF or Dioxane (water-miscible), you must dilute with a non-polar solvent (DCM or Et₂O) before washing. Water-miscible solvents drag water into the organic phase, facilitating hydrolysis even after separation.
Q3: The layers won't separate (Emulsion).
Diagnosis: Surfactant Formation. Mesylates are polar heads on non-polar tails—literally surfactants. The Fix:
-
Add Solid NaCl: Saturate the aqueous layer to increase density difference.
-
Filtration: Run the emulsion through a pad of Celite. This breaks the surface tension of the micro-droplets.
-
Don't Shake, Swirl: In the future, invert the funnel gently rather than shaking vigorously.
Q4: There is unreacted MsCl in my product.
Diagnosis: Incomplete Quench. MsCl is surprisingly hydrophobic and can hide in the organic layer, only to turn into acid later in the rotovap flask. The Fix:
-
Add a nucleophilic catalyst to the quench: A pinch of DMAP (dimethylaminopyridine) added to the aqueous quench facilitates the hydrolysis of residual MsCl into water-soluble MsOH.
Module 4: Decision Matrix
Use this workflow to determine the exact wash sequence based on your reagents.
Figure 2: Workup Decision Tree. Note that if Pyridine is used, an acidic wash is preferred initially to remove the base, as the mesylate is temporarily more stable in dilute acid than in the presence of free amine base.
References
-
Solvolysis Mechanisms: Robertson, R. E. "Solvolysis in water." Progress in Physical Organic Chemistry1967 , 4, 213. Link
-
Mesylate Stability & pH: Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate." Organic Process Research & Development2009 , 13, 429-433. Link
-
Protective Groups (General Handling): Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley: Hoboken, NJ, 2014. (See section on Sulfonates). Link
-
Genotoxic Impurity Control: Elder, D. P., et al. "Regulating Genotoxic Impurities." Organic Process Research & Development2009 , 13, 429. (Discusses stability of alkyl mesylates in aqueous media). Link
Sources
Technical Support Center: PEG Sulfonate Esters Storage & Handling
Welcome to the Technical Support Center for PEGylation workflows. Polyethylene glycol (PEG) sulfonate esters—including PEG-tosylate, PEG-mesylate, and PEG-tresylate—are highly reactive electrophilic reagents utilized for covalent conjugation to primary amines on proteins, peptides, and small molecules.
Because their reactivity relies on a highly optimized leaving group, these reagents are exceptionally susceptible to environmental degradation. This guide provides field-proven troubleshooting, causality-based explanations, and self-validating protocols to ensure your PEGylation workflows remain reproducible and robust.
Part 1: Troubleshooting & FAQs
Q1: My conjugation efficiency dropped from 85% to 20% using a previously opened bottle of PEG-Tosylate. What happened? A1: This is the classic signature of moisture-induced hydrolysis. PEG sulfonate esters are highly reactive electrophiles. When exposed to atmospheric moisture, the sulfonate ester undergoes a nucleophilic attack by water. This cleaves the active group, yielding an inactive PEG-hydroxyl (PEG-OH) polymer and a free sulfonic acid byproduct (e.g., p-toluenesulfonic acid)[1].
-
The Causality: The degradation is a double-edged sword. Not only do you lose the reactive PEG species, but the generation of sulfonic acid drastically lowers the microenvironmental pH. If the pH drops below the pKa of your target protein's primary amines, those amines become protonated and non-nucleophilic, completely halting the PEGylation reaction.
-
Self-Validation Check: Before adding your expensive protein to the reaction mixture, measure the pH of the buffer containing the dissolved PEG reagent. A sudden, unexpected drop in pH is a definitive indicator that the batch has hydrolyzed.
Q2: Can I prepare an aqueous stock solution of PEG-Mesylate and store it in the fridge for later use? A2: Absolutely not. Aqueous stock solutions of PEG sulfonate esters must be freshly prepared immediately before use[]. Because these linkers are designed to react with nucleophiles, leaving them in an aqueous environment will lead to rapid degradation[3]. If a liquid stock is strictly necessary for your workflow, you must dissolve the reagent in a rigorously anhydrous organic solvent (e.g., dry DMSO or DMF stored over molecular sieves) and freeze it at -20°C. However, aliquoting the dry powder is always the superior method.
Q3: I ordered a low molecular weight PEG-Tosylate (MW 600), and it arrived as a waxy semi-solid rather than a free-flowing powder. Is it degraded? A3: Not necessarily. The macroscopic physical state of PEG derivatives is dictated by their molecular weight, not their chemical integrity. While high MW PEGs (>5 kDa) are typically crystalline, white powders, low MW PEGs (≤2 kDa) often appear as wax-like, semi-solid materials due to their shorter chain lengths and lower melting points[4].
-
The Causality: Polymer chain entanglement and crystallization energy are lower in short-chain PEGs, causing them to remain amorphous or semi-solid at room temperature.
Q4: What are the absolute best practices for long-term storage? A4: PEG sulfonate esters must be stored in their original form at -20°C or lower, kept strictly dry, and protected from sunlight[]. Repeated freeze-thaw cycles must be avoided, as the thermal cycling pumps condensation directly into the vial[5].
Part 2: Degradation Pathway & Workflow Visualization
Fig 1: Moisture-induced hydrolysis pathway of PEG sulfonate esters leading to reagent inactivation.
Fig 2: Standard operating procedure for handling moisture-sensitive PEG reagents to prevent degradation.
Part 3: Quantitative Data Summary
The table below summarizes the physical properties and storage requirements for common PEG sulfonate esters to help you optimize your storage infrastructure.
| Reagent Type | Typical MW Range | Recommended Storage | Moisture Sensitivity | Physical Form (Low MW ≤2k) | Physical Form (High MW >5k) |
| PEG-Tosylate | 600 Da - 20 kDa | -20°C[] | High | Waxy / Semi-solid[4] | White / Off-white powder |
| PEG-Mesylate | 600 Da - 20 kDa | -20°C | High | Waxy / Semi-solid | White / Off-white powder |
| PEG-Tresylate | 600 Da - 20 kDa | -80°C to -20°C | Very High | Waxy / Semi-solid | White / Off-white powder |
Part 4: Experimental Protocol: The "Cold-to-Bench" Aliquoting Workflow
To prevent the decomposition mechanisms outlined above, follow this self-validating protocol every time a master vial of PEG sulfonate ester is accessed.
Materials Required:
-
Desiccator cabinet or vacuum desiccator
-
Argon or Nitrogen gas line
-
Pre-dried, sterile microcentrifuge tubes
-
Parafilm
Step-by-Step Methodology:
-
Thermal Equilibration (Critical Step): Remove the master vial of PEG sulfonate ester from the -20°C freezer. Do not open it. Place the sealed vial inside a desiccator and allow it to equilibrate to room temperature for 30–60 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold polymer, initiating rapid hydrolysis.
-
-
Inert Environment Setup: Once at room temperature, transfer the vial to a glovebox or set up a gentle stream of dry Argon/Nitrogen over your analytical balance.
-
Rapid Aliquoting: Open the master vial under the inert atmosphere. Quickly weigh out the required mass into pre-dried microcentrifuge tubes.
-
Self-Validation: Pre-weighing your empty tubes (tare) before opening the master vial minimizes the time the reagent is exposed to the environment.
-
-
Re-sealing the Master Batch: Immediately purge the headspace of the master vial with Argon or Nitrogen gas for 10–15 seconds to displace any oxygen and ambient moisture. Cap tightly and wrap the seal with Parafilm.
-
Return to Storage: Return the master vial to the -20°C freezer immediately[5].
-
Fresh Preparation: Dissolve your aliquoted PEG reagent in your reaction buffer only when your target protein is fully prepped and ready for immediate conjugation[].
References
1.[] Tosylate-PEG-Tosylate, MW 600-20k - BOC Sciences - 2.[3] How to Choose the Right PEG Linker for Your Research and Applications - Precise PEG - 3 3.[5] 8-Arm PEG-Tosylate, MW 20k - Creative PEGWorks - 5 4.[1] Counterion-Free Ionic Associating Polymers: In Situ Ionization and Coupling of Alkyl Sulfonate Precursors | Macromolecules - ACS Publications - 1 5.[4] Tosylate-PEG-Tosylate, MW 600 - Creative PEGWorks - 4
Sources
Technical Support Center: TLC Visualization of UV-Inactive PEG Mesylates
Welcome to the Technical Support Center for polymer and bioconjugation chromatography. This guide provides authoritative, field-proven troubleshooting strategies and protocols for the thin-layer chromatography (TLC) visualization of polyethylene glycol (PEG) mesylates.
The Core Challenge: Why are PEG Mesylates UV-Inactive?
Standard TLC plates (e.g., Silica gel 60 F254) are embedded with a fluorescent indicator that glows green under 254 nm ultraviolet (UV) light. Visualization relies on the analyte possessing a chromophore—typically a conjugated
Polyethylene glycol (PEG) consists entirely of repeating aliphatic ether linkages (
Visualization Workflow & Decision Matrix
The selection of a chemical stain depends on the need for specificity, speed, and whether the plate needs to be preserved. The workflow below outlines the logical decision path for visualizing PEGylated compounds.
Workflow for selecting TLC visualization methods for UV-inactive PEGylated compounds.
Primary Visualization Protocols
To ensure reproducibility, every protocol below is designed as a self-validating system. Do not proceed with staining if the self-validating criteria fail.
Protocol A: Modified Dragendorff’s Reagent (The Gold Standard)
Mechanism: Originally developed for alkaloids, this reagent is highly specific for polyethers. The active species is the heavy metal complex tetraiodobismuthate (
-
Self-Validating Check: The final stock solution must be bright orange. If it is dark brown, the iodide has oxidized to iodine (
), and the reagent must be discarded[2].
Step-by-Step Methodology:
-
Prepare Solution A: Dissolve 1.7 g of Bismuth(III) subnitrate (
) and 20 g of L(+)-tartaric acid in 80 mL of deionized water. Sonicate for 15 minutes until fully dissolved[2]. -
Prepare Solution B: Dissolve 32 g of Potassium Iodide (KI) in 80 mL of deionized water[2].
-
Combine: Mix Solution A and Solution B together.
-
Dilute: Add a solution of 175 g tartaric acid dissolved in 950 mL of deionized water to the mixture. Stir for 15 minutes. Store the final reagent in an amber bottle at 4°C[2].
-
Develop: Dip the completely dried TLC plate into the cold reagent. Orange/brown spots on a yellow background will develop almost instantly at room temperature (no heating required)[3].
Protocol B: Iodine Vapor Chamber (Rapid Screen)
Mechanism: Iodine acts as a mild Lewis acid, forming reversible charge-transfer complexes with the lone electron pairs on the PEG ether oxygens[4].
-
Self-Validating Check: Spots will fade rapidly upon removal from the chamber due to iodine sublimation. Circle them immediately with a pencil to validate the
value.
Step-by-Step Methodology:
-
Add 1-2 g of elemental iodine crystals to a glass TLC chamber.
-
Cover the crystals with a 1-inch layer of dry silica gel to ensure uniform vapor distribution and prevent direct contact with the plate[2].
-
Place the dried TLC plate face down in the chamber and seal the lid.
-
Incubate for 2-5 minutes until transient brown spots appear[4].
Protocol C: Phosphomolybdic Acid (PMA) Charring
Mechanism: A universal, destructive oxidative stain. Upon aggressive heating, the organic PEG polymer reduces the Mo(VI) in PMA to mixed-valence Mo(V)/Mo(IV) species (molybdenum blue)[4].
-
Self-Validating Check: Do not overheat the plate. If the entire background turns dark blue/brown, the heating was too aggressive, and the results are invalid[4].
Step-by-Step Methodology:
-
Dissolve 10 g of Phosphomolybdic acid in 100 mL of absolute ethanol. The solution should be clear and bright yellow[2].
-
Dip the dried TLC plate into the PMA solution and immediately wipe the back and edges with a paper towel to remove excess reagent[4].
-
Heat the plate uniformly with a heat gun (approx. 100°C) until blue/black spots emerge against a yellow-green background[4].
Quantitative Data: Stain Comparison Matrix
Use the following table to compare the operational parameters of each visualization modality:
| Visualization Method | Sensitivity Limit | Specificity | Shelf-Life | Reversibility | Heating Required |
| Modified Dragendorff | High (< 1 µg) | High (Polyethers/Amines) | Months (Refrigerated) | No (Permanent) | No |
| Iodine Vapor | Moderate | Low (General Organic) | Indefinite (Chamber) | Yes | No |
| PMA Charring | High | Low (General Organic) | Months (Dark storage) | No (Destructive) | Yes (>90°C) |
Troubleshooting & FAQs
Q: My PEG mesylate spots are streaking heavily from the baseline. How can I improve the resolution?
A: PEG derivatives are highly polar and interact strongly with the silanol groups on normal-phase silica plates. Using standard non-polar solvent systems (e.g., Hexanes/Ethyl Acetate) will result in baseline retention or severe streaking. Switch to a more polar, hydrogen-bond disrupting mobile phase, such as Dichloromethane/Methanol (
Q: How do I differentiate unreacted PEG starting material from my synthesized PEG mesylate on the TLC plate?
A: Chemical stains like Dragendorff's reagent bind to the polyether backbone, meaning both the starting PEG diol (or mPEG) and the PEG mesylate will stain the exact same orange/brown color[3]. Differentiation relies entirely on chromatographic mobility (
Q: The background of my Dragendorff-stained plate turns dark rapidly, making it hard to see the spots. What went wrong?
A: This is caused by the oxidation of iodide (
-
Ensure the TLC plate is completely free of residual mobile phase (especially if using oxidative solvents) before dipping. Dry it thoroughly with a stream of nitrogen or a cool heat gun.
-
Store the Dragendorff stock solution in an amber bottle at 4°C[2].
-
Photograph the plate immediately after the spots develop, as the contrast will naturally degrade over time.
References
Sources
Technical Support Center: PEG Mesylate Reaction Optimization & Troubleshooting
Welcome to the Technical Support Center for Polyethylene Glycol (PEG) chemistry. PEG mesylates (mPEG-OMs) are highly reactive electrophilic intermediates widely used in bioconjugation and drug delivery. However, the methanesulfonate group is an excellent leaving group, making it highly susceptible to degradation—specifically hydrolysis and elimination—if the incorrect solvent or environmental condition is applied.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of solvent effects, and implement self-validating, moisture-free protocols.
Part 1: Mechanisms of PEG Mesylate Degradation (FAQ)
Q: Why is my PEG mesylate degrading back into PEG-OH or forming PEG-aldehydes? A: PEG mesylate degradation is almost entirely dictated by solvent choice and the presence of trace moisture. There are two competing degradation pathways that occur when improper solvents are used:
-
Hydrolysis (Nucleophilic Attack by Water): In protic solvents (like methanol or ethanol) or in environments with trace moisture, water acts as a nucleophile. It displaces the mesylate group via an
mechanism, reverting the active molecule back to inert mPEG-OH[1]. -
Elimination (E2 Pathway): When utilizing highly polar aprotic solvents (such as DMF) at elevated temperatures, the high dielectric constant solvates cations but leaves basic nucleophiles "naked" and highly reactive. Instead of substituting, the base abstracts a
-proton from the PEG chain. This kicks off the mesylate group to form a terminal vinyl ether. During subsequent aqueous workups, this vinyl ether rapidly hydrolyzes into a PEG-aldehyde[2].
Logical pathways of PEG mesylate reactivity and degradation.
Part 2: Solvent Selection Guide
Q: What are the best alternative solvents to prevent these degradation pathways? A: To suppress both hydrolysis and elimination, you must select solvents with low moisture solubility and moderate-to-low dielectric constants.
-
Dichloromethane (DCM): The gold standard for the initial mesylation synthesis. It solubilizes PEG completely, does not react with methanesulfonyl chloride (MsCl), and its low boiling point allows for gentle removal without thermal degradation[1].
-
Toluene: The optimal alternative solvent for substitution reactions. Its low dielectric constant suppresses the basicity of nucleophiles (favoring
over E2 elimination). Crucially, it forms an azeotrope with water, allowing for the physical boiling-off of trace moisture prior to adding reagents[3]. -
Tetrahydrofuran (THF): An excellent alternative for substitutions requiring lower temperatures than toluene, provided it is strictly anhydrous.
Quantitative Data: Solvent Properties & Degradation Risk
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Water Solubility | Degradation Risk | Recommended Application |
| DCM | 8.93 | 39.6 | Low (20 g/L) | Low | Primary synthesis solvent |
| THF | 7.58 | 66.0 | Miscible | Low | Substitution reactions |
| Toluene | 2.38 | 110.6 | Very Low (0.5 g/L) | Very Low | Azeotropic drying / Substitution |
| DMF | 36.70 | 153.0 | Miscible | Moderate (Elimination) | High-temp substitutions (Monitor carefully) |
| Methanol | 32.70 | 64.7 | Miscible | High (Hydrolysis) | AVOID |
Part 3: Step-by-Step Methodologies (Self-Validating Protocols)
To ensure scientific integrity, every reaction must act as a self-validating system. The following protocols utilize alternative solvents and buffered workups to guarantee zero degradation.
Optimized moisture-free workflow for PEG mesylate synthesis.
Protocol 1: Synthesis of mPEG-Mesylate in Anhydrous DCM
Causality Focus: Using a buffered aqueous quench prevents base-catalyzed hydrolysis during workup.
-
Azeotropic Drying: Dissolve mPEG-OH in toluene. Distill off 20% of the solvent volume using a Dean-Stark trap to physically remove trace water. Lyophilize or evaporate the remaining toluene.
-
Reaction Setup: Dissolve the dried mPEG-OH in anhydrous DCM under an Argon atmosphere. Cool the flask to -10 °C in an ice-salt bath[1].
-
Reagent Addition: Add 3.0 equivalents of anhydrous Triethylamine (Et
N), followed by the dropwise addition of 2.0 equivalents of Methanesulfonyl chloride (MsCl)[2]. -
Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Buffered Quench (Critical Step): Do not quench with water or NaOH. Dilute the reaction with additional DCM and wash with a saturated aqueous Ammonium Chloride (NH
Cl) solution. The slightly acidic nature of NH Cl (pH ~5.5) neutralizes excess Et N without triggering basic hydrolysis of the mesylate[2]. -
Drying & Precipitation: Rapidly separate the organic DCM layer, dry over anhydrous MgSO
, filter, and concentrate. Precipitate the polymer by dropwise addition into ice-cold diethyl ether. -
Self-Validation: Analyze via
H NMR (CDCl ). A successful, non-degraded product will show a sharp singlet at 3.08 ppm (corresponding to the -OSO CH protons)[2].
Protocol 2: Nucleophilic Substitution in Toluene/THF
Causality Focus: Avoiding DMF prevents E2 elimination to vinyl ethers.
-
Preparation: Dissolve the validated mPEG-OMs in anhydrous THF or Toluene.
-
Substitution: Add the desired nucleophile (e.g., sodium azide or a primary amine)[3].
-
Thermal Control: Heat the reaction to 60 °C (if using THF) or 80 °C (if using Toluene). Because these solvents have low dielectric constants, the transition state for E2 elimination is poorly stabilized, forcing the reaction down the desired
substitution pathway. -
Self-Validation: Analyze the final product via
H NMR. The peak at 3.08 ppm must completely disappear. If degradation (elimination) occurred, you will observe unwanted vinyl protons appearing at 4.0 - 4.2 ppm .
Part 4: Troubleshooting Guide
Q: I am forced to use DMF because my nucleophile is insoluble in THF or Toluene. How do I prevent elimination?
A: If DMF is strictly required, you must lower the reaction temperature (do not exceed 40 °C) and avoid using strong, sterically hindered bases (like DBU or tert-butoxide). Instead, use milder bases like K
Q: My final product shows a high percentage of PEG-OH. At what stage did the hydrolysis occur?
A: Hydrolysis almost always occurs during the aqueous workup of the mesylation step, or due to hygroscopic moisture absorbed by the PEG starting material. Ensure you are performing the azeotropic drying step (Protocol 1, Step 1) and strictly using the NH
References
-
[1] Title: Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
[3] Title: Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation Source: MDPI / National Institutes of Health (PMC) URL: [Link]
-
[2] Title: Encapsulation and Release of Amphotericin B from an ABC Triblock Fluorous Copolymer Source: National Institutes of Health (PMC) URL: [Link]
Sources
Validation & Comparative
Comprehensive 1H NMR Analysis and Performance Comparison of 2-(2-Hydroxyethoxy)ethyl Methanesulfonate in Linker Synthesis
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the selection of optimal polyethylene glycol (PEG) linkers is a critical determinant of synthetic efficiency. 2-(2-Hydroxyethoxy)ethyl methanesulfonate (also known as diethylene glycol monomesylate, CAS: 118591-57-4) serves as a highly reactive, chemoselective building block.
As a Senior Application Scientist, I have structured this guide to objectively compare the synthetic utility and nuclear magnetic resonance (NMR) tractability of this mesylate against traditional halogenated alternatives (such as diethylene glycol monochloride). By examining the fundamental causality behind 1H NMR chemical shifts, this guide provides a self-validating framework for researchers to monitor reactions, optimize yields, and ensure high-fidelity linker construction.
1H NMR Spectrum Analysis: Mechanistic Breakdown
The utility of 2-(2-Hydroxyethoxy)ethyl methanesulfonate lies not only in its reactivity but in its exceptional tractability via 1H NMR. In a standard PEG chain, the repeating ether backbones (-CH₂-CH₂-O-) create a heavily overlapping multiplet envelope between 3.50 and 3.80 ppm. This overlap typically obscures structural validation.
However, the introduction of the methanesulfonate (-OSO₂CH₃) group fundamentally alters the local electronic environment. The highly electronegative sulfonate group exerts a strong inductive electron-withdrawing effect, actively deshielding the adjacent alpha-protons (-CH₂-O-SO₂-). This deshielding pushes the alpha-proton signal significantly downfield to ~4.31 ppm , completely separating it from the PEG envelope[1]. Furthermore, the mesylate methyl group appears as a sharp, distinct, and highly diagnostic singlet at 3.00 ppm [1].
Quantitative 1H NMR Data Summary
Acquisition Parameters: 500 MHz, CDCl₃, 298K
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment | Causality / Mechanistic Note |
| 4.32 - 4.30 | Multiplet (m) | 2H | -CH₂ -O-SO₂CH₃ (Alpha) | Strongly deshielded by the adjacent electronegative sulfonate ester[1]. |
| 3.71 - 3.69 | Multiplet (m) | 2H | -O-CH₂ -CH₂-O-SO₂CH₃ (Beta) | Mildly deshielded by the beta-proximity to the mesylate[1]. |
| 3.67 - 3.65 | Multiplet (m) | 2H | HO-CH₂-CH₂ -O- | Standard PEG backbone ether environment[1]. |
| 3.55 - 3.53 | Multiplet (m) | 2H | HO-CH₂ - | Adjacent to the terminal hydroxyl group[1]. |
| 3.00 | Singlet (s) | 3H | -OSO₂CH₃ (Mesylate Methyl) | Highly diagnostic; isolated spin system with no adjacent protons[1]. |
| 2.74 | Singlet (s, broad) | 1H | -OH (Hydroxyl) | Shift varies with concentration/temperature due to hydrogen bonding[1]. |
Note: The presence of the 4.31 ppm multiplet and the 3.00 ppm singlet serves as a self-validating indicator of successful mesylation. If a reaction proceeds to dimesylation, the integration of the 4.31 ppm peak will double relative to the core PEG protons.
Comparative Performance: Mesylates vs. Halides in PEG Linkers
When designing a synthetic route, chemists frequently debate between using PEG mesylates or PEG halides (chlorides/bromides). While 2-(2-chloroethoxy)ethanol is a common alternative[2], it presents significant drawbacks in both reactivity and analytical monitoring.
Reactivity and Leaving Group Causality
The mesylate anion (CH₃SO₃⁻) is an exceptionally stable, resonance-stabilized leaving group, making 2-(2-Hydroxyethoxy)ethyl methanesulfonate highly reactive in S_N2 substitutions under mild conditions (room temperature to 60°C). In contrast, the chloride ion is a poorer leaving group, often requiring harsh conditions (e.g., 80°C for 5 days) to achieve complete conversion[3].
NMR Tractability Comparison
For reaction monitoring, the mesylate is vastly superior. As established, the mesylate alpha-protons are shifted to 4.31 ppm[1]. In 2-(2-chloroethoxy)ethanol, the alpha-protons adjacent to the chlorine atom resonate between 3.62 and 3.77 ppm [4]. Because this falls directly within the standard PEG backbone envelope (3.50 - 3.80 ppm), it is nearly impossible to accurately integrate and monitor the consumption of the chloride starting material using standard 1D 1H NMR.
Performance Comparison Table
| Parameter | 2-(2-Hydroxyethoxy)ethyl methanesulfonate | 2-(2-Chloroethoxy)ethanol |
| Leaving Group Ability | Excellent (Resonance-stabilized -OMs) | Poor to Moderate (-Cl) |
| Typical S_N2 Conditions | Mild (RT to 60°C, 2-12 hours) | Harsh (>80°C, up to 5 days)[3] |
| 1H NMR Alpha-Proton Shift | ~4.31 ppm (Distinct, isolated)[1] | ~3.62 - 3.77 ppm (Overlaps with PEG)[4] |
| Reaction Monitoring | Simple 1D 1H NMR (Track 4.31 ppm / 3.00 ppm) | Requires GC-MS or 2D NMR techniques |
| Chemoselectivity Risk | Low (if synthesized at 0°C) | Moderate (Requires forcing conditions) |
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the following protocols form a self-validating system. The synthesis relies on strict stoichiometric and thermal control to ensure chemoselectivity (preventing dimesylation), while the NMR protocol provides immediate empirical validation.
Protocol A: Chemoselective Synthesis of DEG Monomesylate
Objective: Selectively mesylate one hydroxyl group of diethylene glycol while leaving the other intact.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve diethylene glycol (200 mmol, 1.0 equiv) and triethylamine (NEt₃, 160 mmol, 0.8 equiv) in 100 mL of anhydrous Tetrahydrofuran (THF)[1].
-
Causality Note: Using a substoichiometric amount of NEt₃ (0.8 equiv) relative to the diol acts as a kinetic safeguard against over-mesylation (dimesylation).
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C.
-
Addition: Add methanesulfonyl chloride (MsCl, 200 mmol, 1.0 equiv) dropwise over 30 minutes via an addition funnel[1].
-
Causality Note: Dropwise addition at 0°C prevents exothermic spikes that would decrease the regioselectivity of the reaction.
-
-
Reaction: Stir the mixture at 0°C for 1 hour[1].
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with Dichloromethane (CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude oil via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 20:1) to yield the pure monomesylate as a yellow oil[1].
Protocol B: NMR Sample Preparation and Acquisition
-
Sample Prep: Dissolve 15-20 mg of the purified oil in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire the spectrum at 500 MHz with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure accurate integration.
-
Validation: Integrate the sharp singlet at 3.00 ppm (set to 3.00). The multiplet at 4.31 ppm must integrate to exactly 2.00. If the 4.31 ppm peak integrates to >2.5, the sample is contaminated with the dimesylate byproduct.
Workflow Visualization
The following logical relationship diagram maps the self-validating workflow from starting material to downstream application, emphasizing the critical NMR validation checkpoint.
Figure 1: Workflow for the chemoselective synthesis and NMR validation of DEG monomesylate.
References
-
[1] Google Patents. US9884816B2 - Sulforaphane-derived compounds, production method thereof and the medical, food and cosmetic use of same. Retrieved from:
-
[3] AIR Unimi. Glycomimetic Antagonists of C-Type Lectins: Improving Ligand Potency and Multivalent Presentation. Retrieved from:[Link]
Sources
- 1. US9884816B2 - Sulforaphane-derived compounds, production method thereof and the medical, food and cosmetic use of same - Google Patents [patents.google.com]
- 2. 2-(2-Chloroethoxy)ethanol CAS 628-89-7 [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR spectrum [chemicalbook.com]
Distinguishing Mesylate vs. Tosylate Peaks in NMR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, the selection of a counterion—specifically methanesulfonate (mesylate) versus
While both anions are sulfonates, their NMR signatures differ fundamentally. The mesylate anion presents a single aliphatic signal often prone to solvent overlap, whereas the tosylate anion offers a diagnostic aromatic system but carries a higher molecular weight burden. Furthermore, the detection of genotoxic impurities (GTIs)—specifically alkyl sulfonate esters—requires the ability to distinguish the benign salt anion from the potentially mutagenic covalent ester at trace levels.
This guide provides an objective, technical comparison of the NMR characteristics of these two counterions, supported by experimental protocols for stoichiometric quantification and impurity differentiation.
Fundamental NMR Characteristics: The Spectral Fingerprint
The primary distinction between mesylate and tosylate lies in the complexity of their spin systems.
Mesylate (Methanesulfonate) [1][2][3]
-
Structure:
-
Spin System: Isolated spin system (Singlet).
-
Key Feature: A sharp singlet corresponding to the
-methyl group. -
Risk: High probability of overlap with solvent residual peaks (specifically DMSO-
) or aliphatic API signals.
Tosylate (
-Toluenesulfonate) [2]
-
Structure:
-
Spin System:
(Methyl) + (Aromatic). -
Key Feature: A methyl singlet plus a characteristic "roofed" pseudo-doublet pattern in the aromatic region.
-
Advantage: The aromatic signals (
7.0–7.8 ppm) are rarely obscured by aliphatic API peaks, making integration more reliable.
Comparative Chemical Shifts (Table 1)
Note: Shifts are approximate and concentration/pH dependent.
| Solvent | Mesylate ( | Tosylate ( | Tosylate (Ar-H) |
| DMSO- | 2.30 – 2.50 (Risk: Overlaps with solvent @ 2.50) | 2.29 | 7.11 ( |
| CDCl | 2.80 – 3.00 | 2.36 | 7.20 ( |
| D | 2.80 | 2.38 | 7.35 ( |
| CD | 2.69 | 2.36 | 7.23 ( |
Technical Insight: The mesylate methyl signal in DMSO-
is notoriously problematic. It often appears as a shoulder on the residual DMSO pentet (2.50 ppm). For accurate mesylate quantification, DO or CD OD are the preferred solvents.
Advanced Differentiation: Salt vs. Genotoxic Ester[3]
A critical safety requirement in drug development is distinguishing the sulfonate salt (the desired product) from alkyl sulfonate esters (potential genotoxic impurities formed if residual alcohols react with the sulfonic acid).
Mechanism of Shift:
-
Salt (Anion): The oxygen is negatively charged (
), providing electron density that shields the sulfur-methyl group. -
Ester (Covalent): The oxygen is covalently bonded to an alkyl group (
), reducing shielding on the sulfur-methyl and introducing a new, significantly deshielded signal for the -alkyl group.
Table 2: Distinguishing Salt vs. Ester (Example in CDCl
)
| Species | Structure | Diagnostic Signal 1 ( | Diagnostic Signal 2 ( |
| Mesylate Salt | N/A | ||
| Methyl Methanesulfonate (MMS) | |||
| Tosylate Salt | N/A | ||
| Methyl Tosylate |
Key Observation: The formation of the ester typically shifts the
-methyl downfield by ~0.1–0.2 ppm, but the "smoking gun" is the appearance of the-alkyl peak (e.g., methoxy at ~3.7–3.9 ppm).
Experimental Workflow: Stoichiometric Quantification
To confirm salt formation and determine the API:Counterion ratio, Quantitative NMR (qNMR) is the gold standard.
Protocol: Salt Stoichiometry Determination
-
Sample Preparation:
-
Weigh ~10 mg of the salt accurately.
-
Dissolve in 600 µL of suitable solvent (Avoid DMSO-
for mesylates; use D O or MeOD). -
Ensure complete dissolution (no suspension).
-
-
Acquisition Parameters (Critical for qNMR):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (
): Must be of the slowest relaxing signal (typically the methyl group). A delay of 30–60 seconds is recommended for accurate integration. -
Scans: 16–64 (sufficient S/N for main component).
-
Spectral Width: Ensure typically 2 ppm buffer on both sides of the spectrum.
-
-
Processing:
-
Phase and baseline correction must be manual and precise.
-
Integration:
-
Set the API integral reference (e.g., a known 1H aromatic singlet) to 1.00.
-
Integrate the counterion signal:
-
Mesylate: Integrate the singlet at ~2.8 ppm.
-
Tosylate: Integrate the methyl singlet at ~2.3 ppm OR the aromatic protons (4H total).
-
-
-
-
Calculation:
Where is the number of protons contributing to the signal (e.g., 3 for methyl).
Visualization of Logic and Workflows
Figure 1: Peak Assignment Decision Tree
Caption: Logical flow for assigning sulfonate peaks and distinguishing salts from ester impurities.
Figure 2: qNMR Stoichiometry Workflow
Caption: Step-by-step experimental protocol for accurate API:Counterion ratio determination.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Teasdale, A., et al. (2009).[3] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. Link
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
-
Elder, D. P., et al. (2010). Regulating Genotoxic Impurities.[3] Pharmaceutical Technology, 34(7). Link
Sources
Technical Comparison: Mesylate vs. Triflate Leaving Groups in PEG Linkers
Executive Summary
In the design of heterobifunctional Polyethylene Glycol (PEG) linkers, the choice of leaving group (LG) dictates the efficiency, yield, and purity of the final bioconjugate. Mesylates (Methanesulfonates, -OMs) represent the industry standard for stability and scalability, offering a robust balance between reactivity and shelf-life. Triflates (Trifluoromethanesulfonates, -OTf) are high-performance alternatives used for sterically hindered or low-nucleophilicity substrates. While triflates offer reaction rates
This guide provides an objective technical analysis to assist drug development professionals in selecting the optimal activation strategy.
Mechanistic Foundation: Leaving Group Ability (LGA)
The efficacy of a leaving group in nucleophilic substitution (
Electronic Comparison
-
Mesylate (-OMs): Derived from methanesulfonic acid (
). Resonance stabilization is distributed over three oxygens, but the methyl group is electron-donating via induction, slightly destabilizing the anion compared to triflate. -
Triflate (-OTf): Derived from triflic acid (
). The three fluorine atoms provide a powerful inductive electron-withdrawing effect (-I), pulling electron density away from the sulfonate headgroup. This makes the triflate anion ( ) exceptionally stable and a "super-leaving group."
| Property | Mesylate (Ms) | Triflate (Tf) | Impact on PEGylation |
| Structure | Triflate is slightly bulkier but significantly more electron-deficient. | ||
| Conjugate Acid | Methanesulfonic acid | Triflic acid | Defines leaving tendency.[1] |
| Approx. pKa | -1.9 | -14 | Triflate leaves |
| Hard/Soft Character | Harder nucleofuge | Harder nucleofuge | Both react well with hard nucleophiles (amines, azides). |
Reaction Mechanism (Graphviz)
The following diagram illustrates the activation and subsequent nucleophilic attack. Note the transition state energy barrier is significantly lower for triflates.
Figure 1: General pathway for PEG activation and substitution. The E2 elimination pathway is a critical risk factor for both, but kinetically distinct.
Critical Performance Comparison
A. Reactivity and Kinetics
Triflate is the superior choice when the nucleophile is weak (e.g., poor nucleophilicity amines, sterically hindered alcohols) or when the PEG chain length induces significant steric drag.
-
Mesylate: Requires elevated temperatures (40°C–80°C) or long reaction times (12–24h) for difficult substitutions.
-
Triflate: Often reacts to completion at 0°C or Room Temperature (RT) within minutes to hours.
B. Stability and Hydrolysis
This is the deciding factor for most commercial applications.
-
Mesylate: High hydrolytic stability. PEG-mesylates can be isolated, washed with water (briefly), dried, and stored as solids for months. They are robust enough for column chromatography purification.
-
Triflate: Extremely moisture sensitive. Alkyl triflates hydrolyze rapidly in the presence of water. They cannot be purified by standard aqueous workups or chromatography on silica gel (which usually contains water/silanols). They are typically generated in situ and reacted immediately.
C. Side Reactions: The Elimination Problem
PEG linkers are prone to E2 elimination , forming vinyl ethers (
-
Mesylate Risk: Moderate. Because substitution is slow, researchers often increase temperature or base strength, which inadvertently favors thermodynamic elimination.
-
Triflate Risk: High but manageable. The leaving group is so labile that even weak bases can trigger elimination. However, because substitution is so fast at low temperatures (kinetic control), elimination can sometimes be avoided better with triflates than mesylates, provided the temperature is kept low (< 0°C).
Data Summary Table
| Feature | PEG-Mesylate (OMs) | PEG-Triflate (OTf) |
| Reactivity | Moderate (Standard) | Extreme (High Performance) |
| Hydrolysis Half-Life | Days (at neutral pH) | Minutes/Hours (pH dependent) |
| Thermal Stability | Stable up to >100°C | Decomposes >0°C - RT (often) |
| Purification | Crystallization, Chromatography | None (Use in situ) |
| Storage | Solid powder at -20°C | Not recommended (Make fresh) |
| Primary Use Case | Commercial PEG reagents, Amino-PEG synthesis | Difficult conjugations, Radiolabeling ( |
Experimental Protocols
Protocol A: Robust Synthesis of mPEG-Mesylate (20 kDa)
Best for: Routine synthesis, scale-up, and storage.
Reagents: mPEG-OH (20 kDa), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).
-
Drying: Dissolve mPEG-OH in DCM and dry over anhydrous
or by azeotropic distillation with toluene. This is critical to prevent MsCl hydrolysis. -
Activation: Cool the dry PEG/DCM solution to 0°C under
. -
Addition: Add TEA (2.0 eq) followed by dropwise addition of MsCl (1.5 - 2.0 eq).
-
Reaction: Allow to warm to RT and stir for 12–16 hours (overnight).
-
Quench & Workup: Add a small amount of water to quench excess MsCl. Wash the organic layer with dilute HCl (to remove amine), then saturated
, then brine. -
Precipitation: Concentrate the DCM layer and precipitate into cold diethyl ether. Filter and dry under vacuum.
-
Analysis:
-NMR (DMSO- ) should show the mesyl methyl singlet at ppm and the -methylene triplet shifted downfield to ppm.
Protocol B: High-Reactivity Synthesis of mPEG-Triflate
Best for: Valuable payloads, weak nucleophiles, or when mesylation fails.
Reagents: mPEG-OH, Triflic Anhydride (
-
Strict Drying: mPEG-OH must be dried under high vacuum (<0.1 mbar) at 60°C for 4 hours. All glassware must be oven-dried.
-
Solubilization: Dissolve PEG in anhydrous DCM under Argon. Add Pyridine (1.5 eq).
-
Activation: Cool the mixture to -20°C or -78°C (dry ice/acetone).
-
Addition: Add
(1.2 eq) slowly via syringe. Do not allow temperature to rise. -
Reaction: Stir at -20°C for 30–60 minutes. Do not warm to RT if avoiding elimination is critical.
-
Coupling (In Situ): Add the nucleophile (e.g., amine, thiol) directly to this cold solution. Allow to warm to RT only after the nucleophile is added.
-
Workup: Once the substitution is complete (monitor by HPLC/NMR), perform standard aqueous workup to remove salts.
Workflow Comparison (Graphviz)
Figure 2: Operational differences between Mesylate and Triflate workflows. Note the absence of isolation steps for Triflate.
Decision Matrix
| Scenario | Recommended LG | Rationale |
| Standard PEG-Amine synthesis | Mesylate | Cost-effective, scalable, easy purification. |
| Reaction with secondary amines | Triflate | Mesylate reaction is too slow; steric hindrance blocks Sn2. |
| Radiolabeling (e.g., | Triflate | Half-life of isotope requires instant reaction kinetics. |
| Large Scale Manufacturing | Mesylate | Handling |
| Nucleophile is a weak base | Triflate | Avoids elimination side reactions by allowing lower reaction temps. |
References
-
Tipson, R. S. (1944). On Esters of p-Toluenesulfonic Acid. The Journal of Organic Chemistry, 9(3), 235-241. Link
-
Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386-2388. Link
-
Zhang, Y., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 4(1), 1-x. Link
-
Uggerud, E. (2006).[2] Reactivity trends and stereospecificity in nucleophilic substitution reactions. Journal of Physical Organic Chemistry, 19, 461-466. Link
-
Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417. Link
Sources
HPLC Profiling of DEG-Conjugates: Retention Time Shifts & Characterization
The following guide provides an in-depth technical analysis of HPLC retention time shifts following PEGylation with DEG-Ms (Diethylene Glycol Mesylate), contrasting this short-chain modification with traditional high-molecular-weight PEGylation.
Executive Summary: The "Small-PEG" Challenge
In drug development, "PEGylation" typically implies the attachment of large polymers (20kDa–40kDa) to increase hydrodynamic volume. However, DEG-Ms (Diethylene Glycol Mesylate) represents a distinct class of short-chain PEGylation (or "mini-PEGylation").
Unlike large PEGs that create massive retention time shifts and peak broadening due to polydispersity, DEG-Ms attaches a discrete, low-molecular-weight spacer (~106 Da mass addition per site). This creates a unique analytical challenge: the retention time shift is subtle , often requiring high-resolution Reverse-Phase HPLC (RP-HPLC) rather than Size Exclusion Chromatography (SEC) for effective monitoring.
This guide details the chromatographic behavior of DEG-Ms conjugates and provides a self-validating protocol for their separation.
Technical Profile: DEG-Ms vs. Conventional Alternatives
To understand the HPLC behavior, we must first define the chemical difference between the reagents.
| Feature | DEG-Ms (Diethylene Glycol Mesylate) | Standard mPEG-NHS (20 kDa) |
| Molecular Weight | ~150–200 Da (Reagent); ~106 Da (Added Mass) | ~20,000 Da (Polydisperse) |
| Structure | Discrete (Single molecular entity) | Polydisperse (Gaussian distribution) |
| Activation Chemistry | Mesylate (Ms): Reacts with nucleophiles (amines/thiols) via | NHS Ester: Rapid reaction with primary amines at physiological pH. |
| Hydrodynamic Shift | Negligible (Cannot be resolved by standard SEC). | Massive (Dominates SEC profile). |
| RP-HPLC Shift | Subtle: Small hydrophilic shift (earlier elution) or hydrophobic shift (later) depending on the linker residue. | Significant: Elutes earlier (shielding) or broadens significantly. |
Mechanism of Retention Time Shift
In RP-HPLC, retention is governed by the hydrophobic interaction between the solute and the stationary phase (e.g., C18).
-
Native Protein: Binds based on surface hydrophobic patches.
-
DEG-Conjugate (Short Chain): The DEG moiety (-CH2CH2OCH2CH2OH) is moderately hydrophilic. Attaching it to a lysine (hydrophobic side chain) masks a positive charge and adds a polar ether tail.
-
Result: The molecule becomes slightly more polar , typically leading to a slight decrease in retention time (elutes earlier). However, if the "Ms" linker chemistry leaves a hydrophobic scar (e.g., alkyl chain), it may elute later.
-
-
Large PEG Conjugate: The massive polymer cloud shields the entire protein surface, preventing interaction with the column, leading to very early elution or "flow-through" behavior in some gradients.
Visualization: The Analytical Workflow
The following diagram outlines the decision tree and workflow for characterizing DEG-Ms reactions, highlighting the necessity of RP-HPLC over SEC.
Caption: Workflow demonstrating why RP-HPLC is the mandatory choice for DEG-Ms characterization due to the lack of hydrodynamic size shift.
Experimental Protocol: High-Resolution RP-HPLC for DEG-Conjugates
This protocol is designed to resolve the "n" and "n+1" DEGylated species, which is the primary challenge with DEG-Ms.
Phase 1: System Setup
-
System: UHPLC or HPLC with low dead volume.
-
Detector: UV at 214 nm (peptide bond) and 280 nm (aromatic). Note: DEG itself is UV transparent.
-
Column:
-
For Peptides: C18, 300Å pore size, 2.1 x 100 mm (e.g., Phenomenex Jupiter or Waters BEH).
-
For Proteins: C4, 300Å pore size (prevents irreversible binding of larger hydrophobic cores).
-
Phase 2: Gradient Optimization (The "Shallow Gradient" Strategy)
Because the shift caused by DEG is small, a steep gradient will cause co-elution. You must use a shallow gradient slope.
-
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent improves peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 0.3 mL/min (for 2.1mm ID).
-
Temperature: 40°C–50°C (Higher temperature improves mass transfer and peak sharpness).
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Load |
| 2.1 | X - 5 | Jump to start of gradient |
| 20.0 | X + 5 | Shallow Gradient (0.5% B/min) |
| 22.0 | 95 | Wash |
| 25.0 | 5 | Re-equilibration |
Self-Validating Step: Determine "X" by running the native protein first. If native elutes at 30% B, set the gradient from 25% to 35%.
Phase 3: Data Interpretation
-
Identify Native Peak: Inject pure native protein. Record
(e.g., 12.5 min). -
Identify DEG Peak: Inject reaction mix. Look for a new peak emerging immediately prior to the native peak (typically
).-
Note: If DEG-Ms conjugation involves a hydrophobic linker (e.g., unreacted mesyl groups or specific aromatic linkers), the peak may shift after the native protein.
-
-
Resolution Check: Calculate Resolution (
). If , lower the gradient slope to 0.25% B/min.
Comparative Data: Retention Time Shifts
The following table summarizes expected shifts based on experimental data from similar "mini-PEG" vs. "maxi-PEG" systems.
| Conjugate Type | Column | Mobile Phase | Expected | Resolution Difficulty |
| DEG-Ms (1-2 units) | C18 / C4 | TFA/ACN | -0.2 to -1.5 min (Earlier) | High (Requires shallow gradient) |
| mPEG (5 kDa) | C4 | TFA/ACN | -2.0 to -5.0 min | Medium |
| mPEG (20 kDa) | C4 | TFA/ACN | -5.0 to -10.0 min | Low (Distinct peaks) |
| Lipid-PEG (Surfactant) | C4 | TFA/ACN | +5.0 to +15.0 min (Later) | Low (Hydrophobic retention) |
Critical Note: If your "DEG-Ms" reagent is actually Diethylene Glycol Monostearate (a surfactant sometimes abbreviated similarly in industrial patents), the retention time will shift drastically later (increase) due to the lipid tail. Verify your reagent's CAS number. (DEG-Mesylate is hydrophilic; DEG-Stearate is hydrophobic).
Troubleshooting & Optimization
Problem: No Separation between Native and DEG-Protein.
-
Cause: The hydrophobicity change is too small for the current ion-pairing agent.
-
Solution: Switch from TFA (strong ion pair) to Formic Acid (0.1%) or Ammonium Acetate (10mM) . TFA masks surface charges effectively; removing it might allow charge differences (masked by DEG) to assist in separation.
Problem: Multiple "Ghost" Peaks.
-
Cause: DEG-Ms (Mesylates) are reactive.[1] If not quenched, they can react with buffer components or form multiple substitutions.
-
Solution: Ensure the reaction is quenched with Glycine or Tris (pH 8.0) before HPLC injection. The quenched reagent (Glycine-DEG) will elute in the void volume.
References
-
Phenomenex. "Investigations into Improving the Separation of PEGylated Proteins." Phenomenex Technical Guides. Available at: [Link]
- Fee, C. J., & Van Alstine, J. M. (2006). "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science, 61(3), 924-939.
-
Veronese, F. M. (2001). "Peptide and protein PEGylation: a review of problems and solutions." Biomaterials, 22(5), 405-417.[2] Available at: [Link]
- Pasut, G., & Veronese, F. M. (2012). "State of the art in PEGylation: the great versatility achieved after forty years of research." Journal of Controlled Release, 161(2), 461-472.
Sources
identifying impurities in commercial diethylene glycol monomethanesulfonate
As a Senior Application Scientist specializing in trace analysis and regulatory compliance, I approach impurity profiling not merely as a quality control checklist, but as a mechanistic deconstruction of chemical synthesis. Diethylene glycol monomethanesulfonate (DEGMS) is a critical bifunctional intermediate widely used in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. However, commercial grades of DEGMS inherently contain trace impurities that pose severe toxicological and process risks.
This guide objectively evaluates the analytical methodologies required to identify and quantify these impurities, grounding our experimental choices in chemical causality and current regulatory frameworks.
The Impurity Landscape: Causality and Risk
To select the appropriate analytical technique, we must first understand the origin and nature of the impurities within commercial DEGMS. The synthesis typically involves the reaction of diethylene glycol (DEG) with methanesulfonyl chloride (MsCl) in the presence of a base. This environment creates several distinct impurity classes:
-
Process Impurities (Non-Mutagenic):
-
Diethylene Glycol (DEG): Unreacted starting material. DEG is notoriously toxic and has been the causative agent in numerous historical mass poisoning events when present in pharmaceutical formulations[1].
-
Methanesulfonic Acid (MSA): A byproduct formed via the hydrolysis of MsCl.
-
-
Genotoxic Impurities (PGIs):
-
Diethylene Glycol Dimethanesulfonate (Bis-mesylate): Formed via over-mesylation of the target product. This is a potent bis-alkylating agent (structurally analogous to the chemotherapy drug busulfan) and a severe mutagen.
-
Alkyl Methanesulfonates (MMS/EMS): If residual short-chain alcohols (methanol or ethanol) are used as solvents during synthesis or purification, they can react with MSA or MsCl to form methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS)[2].
-
Regulatory Grounding: The ICH M7 guideline strictly regulates these DNA-reactive mutagens, mandating a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime human exposure[3]. For an API with a 1 g daily dose, this requires analytical methods capable of detecting these impurities at limits of 1.5 parts per million (ppm) or lower[4].
Chemical pathways illustrating the formation of genotoxic impurities during DEGMS synthesis.
Analytical Strategies: A Comparative Evaluation
Historically, gas chromatography-mass spectrometry (GC-MS) has been the compendial standard for volatile sulfonate esters[4]. However, the physical properties of DEGMS impurities demand a more nuanced approach. Direct injection GC methods suffer from severe contamination and thermal degradation issues when analyzing high-boiling point compounds (>200 °C) like DEG-dimethanesulfonate[2].
Below is an objective comparison of the three primary analytical alternatives:
| Analytical Technique | Target Impurity Scope | Sensitivity (LOD/LOQ) | Advantages | Disadvantages |
| GC-MS (Headspace) | Volatiles (MMS, EMS) | ~0.5 ppm / ~2.0 ppm | Excellent for low-molecular-weight PGIs; avoids matrix interference[4]. | Cannot detect non-volatile DEG-dimethanesulfonate or DEG without prior derivatization. |
| LC-MS/MS (ESI-MRM) | Comprehensive (MMS, EMS, Bis-mesylates, DEG) | ~0.3 ppm / ~0.4 ppm | Gold Standard. High sensitivity for trace PGIs; no thermal degradation; minimal sample prep[5]. | High instrument cost; susceptible to ion suppression from the DEGMS matrix. |
| HPLC-UV (Derivatization) | Alkyl sulfonates (MMS, EMS) | ~1.0 ppm / ~3.0 ppm | Cost-effective alternative to mass spec; highly reproducible[2]. | Requires complex, time-consuming pre-column derivatization (e.g., using DDTC)[2]. |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
Because commercial DEGMS requires the simultaneous quantification of both volatile (MMS) and non-volatile (Bis-mesylate) impurities, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the most scientifically sound choice[5].
The following protocol is designed as a self-validating system to ensure trustworthiness and accuracy in trace-level PGI quantification.
Phase 1: Sample Preparation (Matrix Management)
Causality: Direct injection of high-concentration DEGMS will cause severe ion suppression in the ESI source. Dilution is critical.
-
Accurately weigh 50 mg of the commercial DEGMS sample.
-
Dissolve in 10 mL of a quenching diluent (e.g., 10% Acetonitrile in Water) to prevent any further in-situ formation of alkyl esters.
-
Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 2: Chromatographic Separation
Causality: A robust reverse-phase method is required to separate the highly polar DEG from the more hydrophobic sulfonate esters.
-
Column: Zorbax SB C18 (150 × 4.6 mm, 3.5 μm) or equivalent[5].
-
Mobile Phase A: 0.1% Formic acid in Water (promotes protonation).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.5 mL/min.
Phase 3: ESI-MS/MS Detection
Causality: Sulfonate esters form highly stable ammonium adducts
-
Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode[5].
-
Set MRM transitions:
-
MMS:
128.0 79.0 -
EMS:
142.0 97.0 -
DEG-Dimethanesulfonate:
280.1 185.0
-
Phase 4: System Suitability & Validation (The Self-Validating Loop)
To ensure the protocol is functioning correctly, the sequence must pass these criteria before data acceptance:
-
Blank Verification: Inject the diluent blank. The signal at the retention times of the impurities must be
of the Limit of Quantitation (LOQ) to rule out carryover. -
Sensitivity Check: Inject the LOQ standard (e.g., 0.4 ppm). The Signal-to-Noise (S/N) ratio must be
[5]. -
Accuracy/Recovery: Spike a known commercial DEGMS sample with 1.5 ppm of the PGI mix. Recovery must fall between 80% and 120% to prove the absence of matrix suppression[5].
Step-by-step LC-MS/MS analytical workflow for trace-level quantification of sulfonate esters.
Conclusion
For drug development professionals evaluating commercial grades of diethylene glycol monomethanesulfonate, relying solely on traditional GC-MS methods leaves a dangerous blind spot regarding high-boiling genotoxic impurities like DEG-dimethanesulfonate. While HPLC-UV with derivatization serves as a viable, low-cost alternative for specific alkyl sulfonates[2], LC-MS/MS remains the most authoritative and comprehensive tool [5]. By implementing the self-validating LC-MS/MS workflow outlined above, laboratories can ensure strict compliance with ICH M7 guidelines while guaranteeing the safety and efficacy of their downstream synthetic products.
References
-
Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. [Link]
-
Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. ResearchGate.[Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health (NIH) / PMC.[Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Substandard drugs: a potential crisis for public health. National Institutes of Health (NIH) / PMC.[Link]
Sources
- 1. Substandard drugs: a potential crisis for public health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
Precision Profiling: A Comparative Guide to Validating PEG Linker Length via LC-MS
Introduction: The Polydispersity Challenge in Bioconjugates
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the polyethylene glycol (PEG) linker is not merely a passive connector; it is a critical determinant of pharmacokinetics, solubility, and ternary complex geometry. However, a pervasive issue compromises reproducibility: polydispersity .
Commercial "discrete" PEGs often contain impurities (
This guide details a high-resolution LC-MS workflow to validate PEG linker length, contrasting it with traditional methods and providing a self-validating protocol based on Kendrick Mass Defect (KMD) analysis.
Technology Comparison: Selecting the Right Tool
While NMR and MALDI-TOF are common, they lack the specific resolution required for definitive length validation in complex matrices.
Table 1: Comparative Analysis of PEG Characterization Modalities
| Feature | High-Res LC-MS (Orbitrap/Q-TOF) | NMR ( | MALDI-TOF |
| Primary Output | Exact Mass ( | Average Chain Length ( | Singly Charged Mass Distribution |
| Resolution | High: Resolves | Low: Peaks overlap; cannot resolve minor impurities | Medium: Matrix interference |
| Quantitation | Semi-quantitative (requires ionization normalization) | Quantitative: Direct molar ratio integration | Qualitative (shot-to-shot variability) |
| Sample Req. | Picomole sensitivity | Milligram quantities required | Low, but crystallization is variable |
| Best Use | Validation of discrete length & purity | Bulk average characterization | Rapid screening of polymer distributions |
Expert Insight: NMR is excellent for confirming average length but fails to identify if your "pure"
contains 10%. Only LC-MS provides the resolution to see the specific "picket fence" distribution of oligomers.
The Iso-Spectral Validation Workflow
This protocol is designed as a self-validating system . By utilizing specific mobile phase additives, we force the formation of specific adducts, reducing spectral complexity and allowing for precise length assignment.
Phase A: Sample Preparation
-
Small Molecules (PROTACs/Linkers): Dilute to 10 µM in 50:50 Water:Acetonitrile (ACN).
-
ADCs/Proteins: Requires enzymatic digestion (IdeS or Papain) to release the Fc-linker fragment or total deglycosylation (PNGase F) to remove heterogeneity that masks linker mass.
Phase B: LC-MS Acquisition Parameters
The choice of mobile phase is causal to success. We avoid standard Formic Acid (0.1%) in isolation because PEG backbones protonate poorly, leading to signal splitting between
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A:
+ 5 mM Ammonium Acetate ( ). -
Mobile Phase B: ACN + 5 mM Ammonium Acetate.
-
Mechanism: Ammonium acetate promotes the formation of
adducts, collapsing the signal into a single, dominant charge state series.
-
-
Gradient: 5% B to 95% B over 10 minutes (linear).
-
MS Source: ESI Positive Mode.
-
Resolution:
FWHM (at m/z 400) is mandatory to resolve isotopic envelopes.
Phase C: Data Processing (The "Picket Fence")
-
Extract Ion Chromatogram (EIC): Filter for the theoretical mass of the target PEG length.
-
Deconvolution: For protein-conjugated PEGs, use Maximum Entropy algorithms. For small molecules, inspect the raw spectrum.
-
Validation Check: Calculate the mass difference (
) between the dominant peak and adjacent peaks.-
If
Da, polydispersity is present. -
If
Da, methylene ( ) homologs are present (rare in PEG, common in alkyl linkers).
-
Advanced Validation: Kendrick Mass Defect (KMD)
For complex spectra, visual inspection fails. The Kendrick Mass Defect (KMD) analysis converts the 44 Da repeating unit into a horizontal line, making validation statistically robust.
The Logic:
Standard mass scales (IUPAC) define Carbon-12 as 12.00000. KMD rescales the mass such that the repeating unit (Ethylene Oxide,
Interpretation:
-
In a KMD plot (KMD vs. Kendrick Mass), all PEGs of varying lengths (
) will have the exact same KMD value . -
They will plot as a horizontal line.[1]
-
Outliers: Any point deviating from the horizontal line represents a modification (oxidation, hydrolysis) or a non-PEG impurity.
Visualizing the Workflow
Diagram 1: The Iso-Spectral Validation Workflow
Caption: Step-by-step LC-MS workflow emphasizing ammonium acetate buffering to simplify adduct formation.
Diagram 2: Decision Logic for Linker Validation
Caption: Logic flow for determining if a PEG linker meets discrete length requirements using 44 Da spacing and KMD analysis.
Experimental Data: Theoretical vs. Observed
The following table illustrates a validation run for a nominal
Table 2: Validation Data for Nominal PEG-8 Linker (Ammonium Adducts)
| Species | Formula ( | Theoretical m/z | Observed m/z | Error (ppm) | Status |
| 300.2017 | 300.2015 | -0.6 | Fail | ||
| 344.2279 | 344.2281 | +0.5 | Fail | ||
| 388.2541 | 388.2540 | -0.2 | Pass | ||
| 432.2803 | Not Detected | N/A | Pass |
Note: In this dataset, the presence of
andindicates the starting material was not purely discrete. A strict QC protocol would reject this batch if total impurity area > 1-2%.
References
-
Thurman, E. M., et al. (2015). "Accurate Mass Analysis of Hydraulic Fracturing Waters: Identification of Polyethylene Glycol Surfactants by LC/Q-TOF-MS." Ingenieria Analitica. Link
-
Sato, H., et al. (2017).[2] "Extension of the Kendrick Mass Defect Analysis of Homopolymers to Low Resolution and High Mass Range Mass Spectra Using Fractional Base Units." Analytical Chemistry. Link
-
Fouquet, T., et al. (2017). "High-resolution Kendrick Mass Defect Analysis of Poly(ethylene oxide)-based Non-ionic Surfactants." Rapid Communications in Mass Spectrometry. Link
-
Schuster, R. J., et al. "Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates." Novatia & Quanta BioDesign. Link
-
BenchChem. (2025).[3] "The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide." Link
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-(2-Hydroxyethoxy)ethyl methanesulfonate
Executive Summary & Chemical Profile
2-(2-Hydroxyethoxy)ethyl methanesulfonate (CAS: 118591-57-4), also known as Diethylene glycol monomethanesulfonate, is a sulfonate ester commonly used as an intermediate in the synthesis of PEGylated linkers and PROTACs.
Critical Hazard: Like other methanesulfonate esters (e.g., EMS, MMS), this compound is a potent alkylating agent . It possesses the ability to transfer an alkyl group to DNA bases (specifically guanine), posing a significant risk of mutagenicity and carcinogenicity .
Operational Directive: Treat all waste containing this substance as PGI (Potentially Genotoxic Impurity) Waste . Standard chemical waste streams are insufficient; specific deactivation or segregation for high-temperature incineration is required.
Chemical Identification Table
| Parameter | Detail |
| CAS Number | 118591-57-4 |
| Formula | C₅H₁₂O₅S |
| Molecular Weight | 184.21 g/mol |
| Physical State | Viscous Liquid / Oil (typically) |
| Hazard Class | Genotoxic / Carcinogenic (Alkylating Agent) |
| Primary Reactivity | Electrophilic (Reacts with Nucleophiles) |
Personal Protective Equipment (PPE) & Engineering Controls
Before handling waste or initiating disposal, the following barrier protection is mandatory. The goal is to prevent dermal absorption and inhalation of aerosols.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield). | Sulfonate esters can permeate standard latex or thin nitrile. Double gloving provides a breakthrough buffer. |
| Respiratory | Fume hood operation is mandatory. If outside hood (spill), use Full-face respirator with OV/P100 cartridges . | Prevents inhalation of aerosols/vapors.[1][2][3] |
| Body | Tyvek® lab coat or impervious gown with closed cuffs. | Prevents skin contact with splashes.[3] |
| Eye Protection | Chemical splash goggles (ANSI Z87.1). | Face shield recommended if pouring large volumes (>500 mL). |
Waste Disposal Workflows
Do not dispose of this chemical down the drain. There are two approved pathways for disposal: Commercial Incineration (Preferred) and In-Lab Deactivation (Spills/Residues) .
Workflow Visualization
Figure 1: Decision tree for determining the appropriate disposal pathway based on waste volume and type.
Deactivation Protocol (The Thiosulfate Method)
For cleaning glassware, benchtop spills, or deactivating small residual amounts, chemical quenching is required.
The Science of Deactivation:
Sodium hydroxide (NaOH) alone is often insufficient for rapid destruction of sulfonate esters. Sodium Thiosulfate (Na₂S₂O₃) is the gold standard because the thiosulfate ion (
Reaction Mechanism
Figure 2: Nucleophilic displacement of the methanesulfonate group by thiosulfate, yielding a non-genotoxic Bunte salt.
Step-by-Step Deactivation Procedure
Preparation of Quenching Solution:
-
Active Agent: Sodium Thiosulfate pentahydrate (10% w/v).
-
Buffer: Sodium Bicarbonate (1-2% w/v) – Essential to prevent acid-catalyzed decomposition of thiosulfate into sulfur dioxide.
-
Solvent: Water.
Protocol:
-
Containment: If a spill, dike the area with absorbent pads. If glassware, place inside a secondary container.
-
Application: Gently pour the 10% Sodium Thiosulfate / 1% Sodium Bicarbonate solution over the contaminated area or into the glassware.
-
Ratio: Use at least 20 volumes of quenching solution for every 1 volume of contaminant to ensure excess nucleophile.
-
-
Contact Time: Allow to stand for at least 60 minutes .
-
Note: While half-life studies of similar sulfonates (EMS) show rapid destruction (<6 mins in 1M thiosulfate), the 60-minute window provides a safety factor of >10 half-lives, ensuring >99.9% destruction [1].
-
-
Verification: Check pH. The solution should remain slightly basic or neutral.
-
Final Cleanup: Absorb the liquid with vermiculite or chem-pads. Place all solid waste into a hazardous waste bag labeled "Deactivated Genotoxic Debris."
-
Surface Wash: Wash the area with soap and water to remove sticky thiosulfate residues.
Storage & Handling Best Practices
To minimize disposal frequency, maintain strict inventory control.
-
Storage: Store refrigerated (2-8°C) under inert gas (Argon/Nitrogen). Moisture can cause slow hydrolysis, generating Methanesulfonic acid (corrosive) and free Diethylene glycol.
-
Segregation: Keep away from strong oxidizers and strong bases.
-
Secondary Containment: Always store bottles inside a secondary plastic bin to capture leaks.
References
-
National Institutes of Health (NIH).Evaluation of methods for destruction of some alkylating agents: dimethylsulfate, diethylsulfate, methyl methanesulfonate, and ethyl methanesulfonate. Lunn G, Sansone EB. Am Ind Hyg Assoc J. 1990.
-
Thermo Fisher Scientific.
-
European Medicines Agency (EMA).Guideline on the Limits of Genotoxic Impurities.
Sources
Personal protective equipment for handling 2-(2-Hydroxyethoxy)ethyl methanesulfonate
CAS: 118591-57-4 | Synonyms: Diethylene glycol monomethanesulfonate; Hydroxy-PEG2-Ms
Executive Safety Summary
Hazard Class: High Potency / Genotoxic Impurity (PGI) 2-(2-Hydroxyethoxy)ethyl methanesulfonate is a mesylate ester and a potent alkylating agent . Unlike standard laboratory reagents, this compound poses a significant risk of genotoxicity and carcinogenicity (Category 1B) even at trace levels. It functions by transferring the methanesulfonyl group to nucleophilic centers in DNA (specifically the N7 position of guanine), potentially causing irreversible genetic mutations.
Immediate Action Required:
-
Zero Skin Contact: This compound can penetrate standard nitrile gloves over time.
-
Inhalation Risk: Aerosols are highly toxic. Handle only in a certified chemical fume hood or glovebox.
-
Moisture Sensitivity: Hydrolyzes to produce methanesulfonic acid; store under inert gas (Argon/Nitrogen).
Scientific Rationale: The Mechanism of Hazard
To handle this chemical safely, one must understand why it is dangerous.
-
The Leaving Group: The methanesulfonate group (
) is an excellent leaving group. -
The Attack: Biological nucleophiles (DNA/RNA bases) attack the carbon adjacent to the oxygen, displacing the mesylate.
-
The Consequence: This results in the alkylation of DNA, leading to replication errors (mutations).
Because this reaction is non-specific and irreversible, standard "splash protection" is insufficient. You must employ a barrier containment strategy .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities > 10 mg.
| Protection Zone | Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Laminate + Nitrile) | Inner Layer: Silver Shield® / 4H® (EVOH/PE laminate). Rationale: Standard nitrile is permeable to mesylates over >15 mins. Laminate provides >4hr breakthrough time.Outer Layer: 5-8 mil Nitrile (for dexterity and grip). |
| Respiratory | Engineering Control Primary | Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges. N95 is insufficient for organic vapors. |
| Body | Impervious Lab Coat / Tyvek® | Standard cotton coats absorb liquids. Use a disposable Tyvek® suit or an impervious apron over a fire-resistant lab coat. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate for liquids that cause irreversible genetic damage. Goggles seal the eyes from vapors; face shield protects the neck/skin. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Environment: All operations must occur inside a fume hood or glovebox.
-
Static Control: Use an anti-static gun if the material is viscous/oily to prevent droplet scatter.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.
Phase B: Transfer & Reaction
-
Avoid Open Pouring: Never pour from the stock bottle.
-
Syringe Technique: Use a glass syringe with a Luer-lock needle for transfers.
-
Why? Plastic syringes (polypropylene) may leach or swell with mesylates/solvents.
-
-
Cannula Transfer: For larger volumes (>10 mL), use positive pressure cannula transfer to avoid atmospheric exposure.
Phase C: Decontamination (The "Quench")
Mesylates can be chemically deactivated (quenched) before disposal.
-
Quenching Solution: 10% Sodium Thiosulfate (
) in water or 1M NaOH. -
Mechanism: Thiosulfate acts as a "sacrificial nucleophile," reacting with the mesylate faster than biological targets, converting it to a non-toxic salt.
-
Procedure: Soak all contaminated tips, needles, and glassware in the quenching solution for 24 hours before washing or disposal.
Visualization: Safe Handling Workflow
The following diagram outlines the critical decision logic and workflow for handling this genotoxin.
Figure 1: Decision logic and workflow for the safe handling of alkylating mesylate esters.
Emergency Response & Disposal
Spill Response
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don a full-face respirator (P100/OV) and double laminate gloves before re-entering.
-
Neutralize: Cover the spill with 10% Sodium Thiosulfate solution. Allow to sit for 30 minutes.
-
Absorb: Use vermiculite or specific chemical spill pads. Do not use paper towels (they increase surface area for evaporation).
Waste Disposal[1][2][3][4][5]
-
Segregation: Do not mix with general organic solvents.
-
Labeling: Clearly label waste containers: "HAZARDOUS WASTE - CONTAINS GENOTOXIC ALKYLATING AGENT."
-
Destruction: Incineration is the only approved method for final destruction.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(2-Hydroxyethoxy)ethyl methanesulfonate (CAS 118591-57-4).[2](Note: Link directs to EMS class equivalent for reference if specific CAS page is gated; verify batch-specific SDS).
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[3][4] Committee for Medicinal Products for Human Use (CHMP).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
